molecular formula C31H37NO5 B15577819 ONO-3805

ONO-3805

Cat. No.: B15577819
M. Wt: 503.6 g/mol
InChI Key: XWNSOVPLENXWNU-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid

InChI

InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)/t23-/m0/s1

InChI Key

XWNSOVPLENXWNU-QHCPKHFHSA-N

Origin of Product

United States

Foundational & Exploratory

ONO-3805: A Technical Guide to its Mechanism of Action as a 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3805 is a potent, non-steroidal inhibitor of 5α-reductase, the key enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By selectively targeting this enzyme, this compound represents a therapeutic strategy for androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data. It details the core signaling pathway, quantitative biochemical data, and representative experimental protocols for the evaluation of 5α-reductase inhibitors.

Core Mechanism of Action: Inhibition of 5α-Reductase

The primary mechanism of action of this compound is the inhibition of 5α-reductase. This enzyme plays a crucial role in androgen signaling by converting testosterone into dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) than testosterone and is the principal androgen responsible for the development and growth of the prostate gland. In conditions such as BPH, elevated levels of DHT contribute to prostatic enlargement and the associated lower urinary tract symptoms.

This compound acts as a non-competitive inhibitor of 5α-reductase[1]. This means that it binds to a site on the enzyme distinct from the testosterone binding site, thereby altering the enzyme's conformation and reducing its catalytic activity without competing with the substrate.

Signaling Pathway

The signaling pathway affected by this compound is central to androgen action in target tissues like the prostate.

ONO3805_Mechanism Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binding & Activation ONO3805 This compound ONO3805->SRD5A Inhibition (Non-competitive) ARE Androgen Response Element (ARE) AR->ARE Dimerization & Nuclear Translocation Gene Gene Transcription (e.g., Growth Factors) ARE->Gene Binding CellGrowth Prostatic Cell Growth & Proliferation Gene->CellGrowth Leads to

Figure 1: this compound Mechanism of Action.

Quantitative Data

Preclinical studies have quantified the inhibitory potency of this compound against 5α-reductase. The following table summarizes the key biochemical parameters from in vitro assays using rat anterior pituitary gland homogenates.

ParameterValueDescriptionSource
Ki (Inhibition Constant) 3.9 x 10-11 MA measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a higher affinity and potency.[1]
Inhibition Pattern Non-competitiveIndicates that this compound binds to a site on the 5α-reductase enzyme that is different from the testosterone binding site.[1]
Testosterone Km (Michaelis Constant) 5-6 x 10-7 MThe concentration of testosterone at which the enzyme reaction rate is half of its maximum. This provides a reference for the enzyme's affinity for its natural substrate.[1]
Inhibition at 10-7 M >90%The percentage of inhibition of DHT and 5α-androstane-3α,17β-diol formation from 14C-testosterone at a concentration of 10-7 M this compound.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the public domain. However, the following sections describe representative methodologies for key experiments used to characterize 5α-reductase inhibitors.

In Vitro 5α-Reductase Inhibition Assay

This protocol is based on the methodology described for this compound in rat anterior pituitary glands[1].

in_vitro_workflow start Start tissue Harvest Rat Anterior Pituitary Glands start->tissue homogenize Homogenize Tissue in Buffer tissue->homogenize incubate Incubate Homogenate with 14C-Testosterone & this compound homogenize->incubate extract Extract Steroids incubate->extract separate Separate Steroids (e.g., by TLC or HPLC) extract->separate quantify Quantify Radiolabeled Testosterone, DHT, and Metabolites separate->quantify analyze Data Analysis (Lineweaver-Burk Plot for Ki) quantify->analyze end End analyze->end

Figure 2: In Vitro 5α-Reductase Inhibition Assay Workflow.

Detailed Methodology:

  • Tissue Preparation: Anterior pituitary glands are harvested from male rats and homogenized in a suitable buffer (e.g., Tris-HCl with co-factors such as NADPH).

  • Incubation: The tissue homogenate is incubated with a known concentration of radiolabeled testosterone (e.g., 14C-Testosterone) in the presence of varying concentrations of this compound or a vehicle control. The incubation is carried out at a physiological temperature (e.g., 37°C) for a defined period.

  • Steroid Extraction: The reaction is stopped, and steroids are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: The extracted steroids (testosterone, DHT, and other metabolites) are separated using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantification: The amount of radiolabeled testosterone and its metabolites is quantified using a scintillation counter or other appropriate detector.

  • Data Analysis: The percentage of inhibition of DHT formation is calculated for each concentration of this compound. To determine the inhibition constant (Ki) and the pattern of inhibition, a Lineweaver-Burk plot analysis is performed by measuring reaction velocities at various substrate (testosterone) concentrations in the presence and absence of the inhibitor.

In Vivo Model of Benign Prostatic Hyperplasia (Representative Protocol)

While specific in vivo studies for this compound are not publicly available, a standard animal model for BPH is presented below. This type of model is commonly used to evaluate the efficacy of 5α-reductase inhibitors.

in_vivo_workflow start Start acclimatize Acclimatize Male Rats start->acclimatize castration Surgical Castration (Optional, to remove endogenous androgens) acclimatize->castration induction Induce BPH with Testosterone Propionate (B1217596) Injections castration->induction treatment Administer this compound or Vehicle (Daily for several weeks) induction->treatment sacrifice Euthanize Animals treatment->sacrifice endpoints Measure Endpoints: - Prostate Weight - Prostate Index - Serum DHT/Testosterone - Histological Analysis sacrifice->endpoints end End endpoints->end

Figure 3: In Vivo BPH Animal Model Workflow.

Detailed Methodology:

  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. In some protocols, animals are castrated to eliminate endogenous androgen production, providing a clearer assessment of the effects of exogenously administered testosterone.

  • BPH Induction: BPH is induced by daily subcutaneous injections of testosterone propionate for a period of several weeks.

  • Treatment Groups: Animals are divided into several groups: a control group (vehicle only), a BPH-induced group (testosterone + vehicle), and treatment groups (testosterone + varying doses of this compound).

  • Drug Administration: this compound is administered orally or via another appropriate route for the duration of the study.

  • Endpoint Analysis: At the end of the study period, the animals are euthanized.

    • Prostate Weight and Index: The prostate gland is carefully dissected and weighed. The prostate index is calculated as the ratio of prostate weight to body weight.

    • Hormone Levels: Blood samples are collected to measure serum levels of testosterone and DHT via ELISA or other immunoassays.

    • Histological Examination: The prostate tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for changes in epithelial and stromal proliferation, and other histological markers of BPH.

Downstream Effects and Broader Signaling Implications

The primary downstream effect of this compound is the reduction of DHT levels in target tissues. This leads to a decrease in the activation of the androgen receptor and the subsequent transcription of androgen-responsive genes that promote cell growth and proliferation.

The study by Nagamoto et al. (1994) also investigated the role of 5α-reductase in the feedback regulation of gonadotropin secretion from the pituitary gland. Their findings suggest that the conversion of testosterone to DHT within the pituitary is involved in the negative feedback loop that controls the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1]. By inhibiting this conversion, this compound could potentially modulate the hypothalamic-pituitary-gonadal axis.

Conclusion

This compound is a potent, non-steroidal, non-competitive inhibitor of 5α-reductase. Its mechanism of action is centered on blocking the conversion of testosterone to the more active dihydrotestosterone, thereby reducing androgenic stimulation of the prostate gland. The available in vitro data demonstrates its high affinity for the enzyme. While specific in vivo and clinical data for this compound are limited in the public literature, the established role of 5α-reductase inhibition in the treatment of benign prostatic hyperplasia provides a strong rationale for its therapeutic potential. Further research would be beneficial to fully elucidate its clinical efficacy and safety profile.

References

ONO-3805: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, biochemical properties, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

PropertyValue
IUPAC Name 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid
Molecular Formula C31H37NO5
Molecular Weight 503.6 g/mol
CAS Number 119347-91-0
Appearance Solid powder
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the activity of 5α-reductase. This enzyme exists in multiple isoforms, with 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2) being the most well-characterized. These isoforms are differentially expressed in various tissues, including the prostate, skin, and liver. By blocking the conversion of testosterone to DHT, this compound has the potential to be beneficial in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1][2][3]

Available in vitro evidence suggests that this compound is a selective inhibitor of 5α-reductase type 1 (SRD5A1).[4][5] Furthermore, studies on rat anterior pituitary gland homogenates have demonstrated that this compound exhibits a non-competitive pattern of inhibition with respect to testosterone.

Biochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that the available data is limited, and further studies are required to fully characterize its inhibitory profile against all human 5α-reductase isozymes.

ParameterValueSpecies/Enzyme SourceNotes
Ki 3.9 x 10⁻¹¹ MRat anterior pituitary 5α-reductaseNon-competitive inhibition.
Km for Testosterone 5-6 x 10⁻⁷ MRat anterior pituitary 5α-reductase
Inhibition % >90% at ≥ 10⁻⁷ MRat anterior pituitary 5α-reductase
Isozyme Selectivity Selective for 5α-reductase type 1 (SRD5A1)In vitroNo specific IC50 values for human isozymes are publicly available.

Signaling Pathway

The following diagram illustrates the role of 5α-reductase in androgen signaling and the point of intervention for this compound.

G Testosterone Testosterone FiveAlphaReductase 5α-Reductase (SRD5A1, SRD5A2) Testosterone->FiveAlphaReductase DHT DHT AR Androgen Receptor DHT->AR GeneExpression Androgen-Regulated Gene Expression AR->GeneExpression ONO3805 This compound ONO3805->FiveAlphaReductase FiveAlphaReductase->DHT

Figure 1. Mechanism of action of this compound in the androgen signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and in vivo evaluation of this compound are not extensively available in the public domain. However, based on published research, the following methodologies have been utilized for its in vitro characterization.

5α-Reductase Inhibition Assay (Based on Nagamoto et al., 1994)

This protocol describes the determination of 5α-reductase activity and its inhibition by this compound in rat anterior pituitary homogenates.

1. Enzyme Preparation:

  • Anterior pituitary glands from male Wistar rats are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).

  • The homogenate is then used as the source of 5α-reductase.

2. Incubation:

  • The reaction mixture contains the pituitary homogenate, a buffered solution, and [14C]-labeled testosterone as the substrate.

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

  • The reaction is initiated and incubated at 37°C for a defined period.

3. Product Extraction and Analysis:

  • The reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate).

  • The extracted steroids are separated using thin-layer chromatography (TLC).

  • The radioactive spots corresponding to testosterone, DHT, and other metabolites are quantified using a radioisotope scanner.

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the formation of DHT in the presence and absence of this compound.

  • The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.

G cluster_0 Enzyme Preparation cluster_1 Incubation cluster_2 Analysis a Homogenize Rat Anterior Pituitaries b Prepare Reaction Mixture (Homogenate, Buffer, [14C]-Testosterone) a->b c Add this compound b->c d Incubate at 37°C c->d e Extract Steroids d->e f Separate by TLC e->f g Quantify Radioactivity f->g

Figure 2. Experimental workflow for the 5α-reductase inhibition assay.
Cell-Based Assay for Gonadotropin Secretion (Based on Nagamoto et al., 1994)

This in vitro protocol assesses the effect of this compound on androgen-mediated feedback on gonadotropin secretion in cultured rat pituitary cells.

1. Cell Culture:

  • Dispersed anterior pituitary cells from male Wistar rats are cultured for 48 hours.

2. Treatment:

  • The cultured cells are incubated with androgens (testosterone or DHT) in the presence or absence of this compound for 72 hours.

3. Stimulation and Sample Collection:

  • The culture medium is collected to measure basal gonadotropin secretion.

  • The cells are then stimulated with luteinizing hormone-releasing hormone (LH-RH) for 6 hours in the continued presence of the respective treatments.

  • The medium is collected to measure LH-RH-induced gonadotropin secretion.

4. Analysis:

  • The concentrations of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the collected media are determined by radioimmunoassay (RIA).

In Vivo Studies

As of the current literature review, there is a lack of publicly available data on the in vivo efficacy and pharmacokinetics of this compound in animal models of benign prostatic hyperplasia or other androgen-dependent conditions.

Conclusion

This compound is a potent, non-steroidal, and selective inhibitor of 5α-reductase type 1, as demonstrated in in vitro studies. Its ability to block the conversion of testosterone to DHT suggests its potential as a therapeutic agent for androgen-dependent disorders. However, the publicly available data on this compound is limited. Further research is warranted to fully elucidate its inhibitory profile against all human 5α-reductase isozymes, its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its safety profile. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.

References

ONO-3805: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3805 is a potent, non-steroidal inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). As an early lead compound in its class, this compound has been instrumental in the study of androgen-dependent physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic approaches related to this compound, tailored for professionals in the field of drug discovery and development.

Introduction

The enzyme 5α-reductase plays a critical role in androgen metabolism. Its inhibition is a key therapeutic strategy for managing conditions such as benign prostatic hyperplasia (BPH), androgenic alopecia, and prostate cancer. This compound emerged as a significant non-steroidal 5α-reductase inhibitor, offering a distinct profile from its steroidal counterparts. This document delves into the technical details of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of 5α-reductase. It is a butanoic acid derivative containing a benzamide (B126) moiety.[1] this compound has been demonstrated to be a selective inhibitor of the type 1 isozyme of 5α-reductase (5α-R1).[1][2] The mechanism of inhibition is reported to be competitive with both the cofactor (NADPH) and the substrate, testosterone, meaning it binds to the free enzyme.[2]

Signaling Pathway

The primary mechanism of action of this compound is the interruption of the conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is a more potent activator of androgen-responsive genes. By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT, thereby mitigating its downstream effects.

G Testosterone Testosterone SRD5A 5-alpha-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binding & Activation SRD5A->DHT Conversion ONO3805 This compound ONO3805->SRD5A Inhibition Gene Androgen-Responsive Gene Expression AR->Gene

Figure 1: this compound Inhibition of the Androgen Signaling Pathway.

Quantitative Data

ParameterValueEnzyme SourceNotes
Ki 3.9 x 10-11 MRat Anterior Pituitary Gland HomogenatesThe inhibition pattern was determined to be non-competitive in this study.[3]

Note: Specific IC50 values for human 5α-reductase type 1 and type 2 have not been found in the reviewed literature.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid, a plausible synthetic route can be conceptualized through a convergent synthesis strategy. This would likely involve the synthesis of two key intermediates followed by their coupling and final deprotection steps.

Conceptual Synthetic Workflow

The synthesis can be broken down into the formation of a substituted benzoic acid and a substituted phenoxybutanoic acid ester, followed by an amide coupling reaction.

G cluster_1 Intermediate A Synthesis cluster_2 Intermediate B Synthesis A1 Substituted Toluene A2 Etherification A1->A2 A3 Oxidation A2->A3 A4 Intermediate A (Substituted Benzoic Acid) A3->A4 C Amide Coupling (e.g., DCC/DMAP or HATU) A4->C B1 2-Aminophenol B2 O-Alkylation B1->B2 B3 Intermediate B (Substituted Phenoxybutanoic Acid Ester) B2->B3 B3->C D Ester Hydrolysis C->D E This compound D->E G Start Research Question Q1 Determine Inhibitory Potency? Start->Q1 Q2 Elucidate Mechanism of Inhibition? Q1->Q2 No P1 IC50/Ki Determination Assay Q1->P1 Yes P2 Enzyme Kinetics Study (e.g., Lineweaver-Burk plot) Q2->P2 Yes P3 In vivo Efficacy Study (e.g., animal models of BPH) Q2->P3 No End Conclusion P1->End P2->End P3->End

References

In-Depth Technical Guide to the Physicochemical Properties of ONO-3805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3805 is a non-steroidal inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] By blocking this conversion, this compound has potential therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a complex organic molecule with distinct properties that influence its biological activity and formulation. The compound is available as a free acid and as a sodium salt.

PropertyValueSource
Chemical Name 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid[2]
Molecular Formula C31H37NO5[2]
Molecular Weight 503.6 g/mol [2]
CAS Number 119347-91-0 (Sodium Salt)[3][4]
Solubility Soluble in DMSO[5]
Physical Form Solid powder[5]

This compound Sodium Salt:

PropertyValueSource
Chemical Name sodium (S)-4-(2-(4-(1-(4-isobutylphenyl)ethoxy)-2,3-dimethylbenzamido)phenoxy)butanoate[5]
Molecular Formula C31H36NNaO5[5]
Molecular Weight 525.61 g/mol [1]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the enzyme 5α-reductase. This enzyme plays a crucial role in the androgen signaling pathway by converting testosterone into dihydrotestosterone (DHT). DHT has a higher binding affinity for the androgen receptor (AR) than testosterone, making it a more potent activator of androgen-responsive genes. By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT, thereby attenuating androgen signaling.

The following diagram illustrates the androgen signaling pathway and the point of intervention for this compound.

Androgen Signaling Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Gene Gene Transcription ARE->Gene Regulates ONO3805 This compound ONO3805->SRD5A Inhibition

Caption: this compound inhibits 5α-reductase, blocking the conversion of testosterone to DHT.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not widely published. However, based on available literature for similar compounds and general laboratory practices, the following outlines can be inferred.

In Vitro 5α-Reductase Inhibition Assay

This protocol is adapted from a study on this compound and other similar assays.[6]

Objective: To determine the inhibitory activity of this compound on 5α-reductase.

Materials:

  • Rat anterior pituitary glands or prostate tissue (as a source of 5α-reductase)

  • [14C]-Testosterone (substrate)

  • This compound

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer)

  • Cofactors (e.g., NADPH)

  • Scintillation fluid

  • Thin-layer chromatography (TLC) plates

  • Solvent system for TLC (e.g., chloroform:methanol)

Workflow Diagram:

In Vitro Assay Workflow A Prepare Tissue Homogenate (Source of 5α-Reductase) B Incubate Homogenate with [14C]-Testosterone, NADPH, and this compound A->B C Stop Reaction B->C D Extract Steroids C->D E Separate Testosterone and DHT using Thin-Layer Chromatography (TLC) D->E F Quantify Radioactivity of Testosterone and DHT spots E->F G Calculate % Inhibition and Ki value F->G

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Procedure:

  • Enzyme Preparation: Homogenize rat anterior pituitary glands or prostate tissue in a suitable buffer to obtain a crude enzyme preparation.

  • Incubation: In a reaction tube, combine the tissue homogenate, [14C]-Testosterone, NADPH, and varying concentrations of this compound. A control reaction without this compound should also be prepared.

  • Reaction: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the steroids using an organic solvent.

  • Separation: Spot the extracted steroids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate testosterone and DHT.

  • Quantification: Scrape the spots corresponding to testosterone and DHT and measure their radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of this compound. Determine the IC50 and Ki values. A study on this compound using rat anterior pituitary gland homogenates determined a Ki value of 3.9 x 10^-11 M and a non-competitive inhibition pattern.[6]

In Vivo Model of Benign Prostatic Hyperplasia (BPH) in Rats

This protocol is a general model for inducing BPH in rats to test the efficacy of 5α-reductase inhibitors.[7][8]

Objective: To evaluate the in vivo efficacy of this compound in a testosterone-induced BPH rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Testosterone propionate (B1217596)

  • Vehicle for testosterone (e.g., corn oil)

  • This compound

  • Vehicle for this compound

Workflow Diagram:

In Vivo BPH Model Workflow A Acclimatize Male Rats B Induce BPH by Daily Testosterone Propionate Injection A->B C Administer this compound or Vehicle (Control Group) Daily B->C D Monitor Body Weight and Clinical Signs C->D E Sacrifice Animals and Collect Prostate and Blood Samples D->E F Measure Prostate Weight and Conduct Histological Analysis E->F G Measure Serum Testosterone and DHT Levels E->G H Analyze Data and Evaluate Efficacy of this compound F->H G->H

Caption: Workflow for evaluating this compound in a rat model of BPH.

Procedure:

  • Animal Model: Use adult male rats. BPH can be induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for several weeks.[9]

  • Treatment Groups: Divide the animals into groups: a control group receiving vehicle, a BPH group receiving testosterone and vehicle, and treatment groups receiving testosterone and different doses of this compound.

  • Drug Administration: Administer this compound orally or via another appropriate route for the duration of the study.

  • Endpoint Evaluation: At the end of the study, sacrifice the animals and collect prostates and blood samples.

  • Analysis:

    • Measure the prostate weight and calculate the prostate index (prostate weight/body weight).

    • Perform histological analysis of the prostate tissue to assess hyperplasia.

    • Measure serum levels of testosterone and DHT using methods like ELISA or LC-MS to determine the effect of this compound on their ratio.

Conclusion

This compound is a potent non-steroidal inhibitor of 5α-reductase with promising therapeutic potential for androgen-dependent disorders. This guide has summarized its key physicochemical properties and provided an overview of relevant experimental protocols for its evaluation. Further research to fully elucidate its pharmacological profile and to develop detailed synthesis and characterization methods is warranted.

References

ONO-3805: A Technical Overview of a Non-Steroidal 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-3805 is a potent, non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). As an early lead compound in its class, this compound has been instrumental in studying the role of 5α-reductase and the differential effects of testosterone and DHT in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a butanoic acid derivative with a complex aromatic structure. Its chemical identity is well-defined, with key properties summarized in the table below.

Property Value Source
Chemical Formula C31H37NO5 PubChem
Molecular Weight 503.6 g/mol PubChem
IUPAC Name 4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid PubChem
CAS Number 119347-96-5 (Parent) MedKoo
Sodium Salt Formula C31H36NNaO5 MedKoo
Sodium Salt Mol. Wt. 525.61 g/mol MedKoo
Synonyms ONO 3805 PubChem

Chemical Structure:

ONO-3805: A Technical Overview of its Biological Activity and Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the biological activity and therapeutic target of ONO-3805, a non-steroidal inhibitor of 5α-reductase. Due to the limited availability of specific public data on this compound, this guide synthesizes the existing information and presents it in the context of established methodologies for evaluating 5α-reductase inhibitors.

Core Concepts: Biological Activity and Target

This compound is identified as a non-steroidal inhibitor of 5α-reductase.[1][2][3][4][5][6][7] This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). The inhibition of this conversion is the primary biological activity of this compound, which has been explored for its potential therapeutic effects in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1][5][7]

Quantitative Data

Exhaustive searches for specific quantitative data for this compound, such as IC50, Ki, or EC50 values, did not yield any publicly available information. The compound is consistently referred to as an "early lead compound," suggesting that detailed characterization data may not have been widely published.[1][5][7]

For context, a summary of available qualitative information is presented below.

ParameterDescriptionSource
Compound Name This compound[1][2][3][4][5][6][7]
Target 5α-reductase[1][2][3][5][7]
Mechanism of Action Inhibition of the conversion of testosterone to dihydrotestosterone[1][5][7]
Chemical Nature Non-steroidal[1][2][3][6]
Therapeutic Potential Benign Prostatic Hyperplasia (BPH)[1][5][7]

Signaling Pathway Inhibition

This compound exerts its effect by intervening in the androgen signaling pathway. In target tissues, testosterone is converted by 5α-reductase to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone. The binding of DHT to the AR leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the DHT-AR complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that regulate cell growth and proliferation in androgen-sensitive tissues like the prostate. By inhibiting 5α-reductase, this compound reduces the levels of DHT, thereby attenuating this signaling cascade.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Testosterone_ext Testosterone Testosterone_cyt Testosterone Testosterone_ext->Testosterone_cyt Diffusion SRD5A 5-alpha Reductase Testosterone_cyt->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion ONO3805 This compound ONO3805->SRD5A Inhibition AR_HSP AR-HSP Complex DHT->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP DHT_AR DHT-AR Complex AR_HSP->DHT_AR DHT Binding DHT_AR_dimer DHT-AR Dimer DHT_AR->DHT_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) DHT_AR_dimer->ARE Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activation

Caption: Androgen signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative methodology for an in vitro 5α-reductase inhibition assay using rat liver microsomes, a common method for evaluating inhibitors.

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) on the conversion of testosterone to dihydrotestosterone by 5α-reductase.

Materials:

  • Rat liver microsomes (as a source of 5α-reductase)

  • Testosterone

  • NADPH (cofactor)

  • Test compound (this compound)

  • Finasteride (positive control)

  • Buffer solution (e.g., 40 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Quenching solution (e.g., ethyl acetate (B1210297) or other organic solvent)

  • Internal standard for chromatography

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control (Finasteride) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of testosterone and NADPH in the buffer.

    • Prepare the rat liver microsome suspension in the buffer to a predetermined protein concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube, add the buffer solution, the test compound at various concentrations (or vehicle for control), and the rat liver microsome suspension.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding testosterone and NADPH.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold ethyl acetate) containing an internal standard.

    • Vortex vigorously to extract the steroids into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

    • Analyze the sample by HPLC to separate and quantify testosterone and the product, dihydrotestosterone.

    • The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the test compound to the amount formed in the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a 5α-reductase inhibitor.

G cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Assay Primary in vitro Assay (e.g., Cell-free 5-alpha reductase assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-based assay) Dose_Response->Secondary_Assay Selectivity_Panel Isozyme Selectivity Profiling (Type 1 vs. Type 2) Secondary_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: Generalized workflow for 5α-reductase inhibitor discovery.

Conclusion

This compound is a non-steroidal inhibitor of 5α-reductase, a key enzyme in androgen metabolism. While it has been identified as a promising early lead compound for conditions like BPH, detailed public data on its quantitative activity and specific experimental validation are scarce. The information and representative protocols provided in this guide are intended to offer a foundational understanding for researchers in the field of drug development and endocrinology. Further investigation into proprietary or non-public data would be necessary for a more comprehensive evaluation of this compound.

References

ONO-3805: A Technical Overview of a Selective 5α-Reductase Type 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] Identified as an early lead compound, this compound has been characterized primarily in preclinical, in vitro studies, demonstrating a selective inhibition of the type 1 isoform of 5α-reductase (5α-R1).[2] This technical guide provides a comprehensive review of the available data on this compound, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization. Due to its status as an early-stage compound, extensive in vivo pharmacokinetic and clinical data are not publicly available. This document supplements the specific findings on this compound with representative protocols for key experiments in the evaluation of 5α-reductase inhibitors.

Introduction: The Role of 5α-Reductase in Androgen Metabolism

The conversion of testosterone to dihydrotestosterone is a critical step in androgen signaling in many tissues. DHT binds to the androgen receptor with higher affinity than testosterone, making it a key driver of various physiological and pathophysiological processes. The enzyme responsible for this conversion, 5α-reductase, exists in at least two well-characterized isoforms, type 1 (5α-R1) and type 2 (5α-R2).[3] These isoenzymes exhibit distinct tissue distribution and biochemical properties.[3] 5α-R2 is predominantly found in the prostate, seminal vesicles, and hair follicles, while 5α-R1 is more prevalent in the skin, scalp, and liver.[3] This differential expression has significant implications for the development of selective inhibitors for conditions such as benign prostatic hyperplasia (BPH), androgenetic alopecia, and acne.[1][3]

This compound emerged as a non-steroidal compound with inhibitory activity against this pathway, specifically targeting the 5α-R1 isoform.[2]

Mechanism of Action of this compound

This compound inhibits the enzymatic activity of 5α-reductase. Studies have elucidated its mechanism as non-competitive with respect to the substrate, testosterone.[2] Instead, it is proposed to be competitive with the cofactor NADPH, binding to the free enzyme.[2] This mode of action distinguishes it from some other classes of 5α-reductase inhibitors.[2]

Testosterone Testosterone SRD5A1 5-alpha Reductase Type 1 (5α-R1) Testosterone->SRD5A1 Substrate DHT Dihydrotestosterone (DHT) SRD5A1->DHT Catalysis NADP NADP+ SRD5A1->NADP NADPH NADPH NADPH->SRD5A1 Cofactor ONO3805 This compound ONO3805->SRD5A1 Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Homogenize Rat Anterior Pituitary Glands p2 Prepare Solutions: [14C]-Testosterone, NADPH, This compound dilutions r1 Combine Homogenate, [14C]-Testosterone, & this compound p2->r1 r2 Initiate with NADPH r1->r2 r3 Incubate at 37°C r2->r3 a1 Terminate Reaction & Extract Steroids r3->a1 a2 Separate Metabolites via TLC a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 a4 Calculate Ki value (Lineweaver-Burk Plot) a3->a4 A 5-alpha Reductase Inhibitors B Steroidal A->B C Non-Steroidal A->C D Azasteroids (e.g., Finasteride, Dutasteride) B->D E Butanoic Acid Derivatives C->E F Other Classes C->F G This compound E->G Example

References

ONO-3805: A Potent 5α-Reductase Inhibitor with Limited Public Data for Benign Prostatic Hyperplasia Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations have identified ONO-3805 as a potent, non-steroidal inhibitor of 5α-reductase, an enzyme critically involved in the pathogenesis of benign prostatic hyperplasia (BPH). However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of in-depth research specifically evaluating the efficacy and mechanisms of this compound in the context of BPH.

While the foundational mechanism of 5α-reductase inhibition strongly suggests potential therapeutic relevance for this compound in BPH, the absence of dedicated preclinical and clinical studies on this specific compound for this indication prevents the creation of a detailed technical guide as requested. The available data, primarily from a single in vitro study and supplier information, are insufficient to construct a comprehensive whitepaper with extensive quantitative data, detailed experimental protocols, and signaling pathways directly related to BPH.

Core Concepts and Available Data

This compound is recognized as an early lead compound that acts by inhibiting the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2][3] Elevated levels of DHT are a key factor in the abnormal growth of the prostate gland characteristic of BPH.

A pivotal, yet singular, in vitro study by Nagamoto et al. (1994) provides the most substantial quantitative data on the activity of this compound. This research, while focused on the rat anterior pituitary gland, established the compound's potent inhibitory action on 5α-reductase.

Table 1: In Vitro Inhibition of Rat Anterior Pituitary 5α-Reductase by this compound
ParameterValue
Inhibition Constant (Ki)3.9 x 10-11 M
Inhibition PatternNon-competitive
Effective Concentration for >90% Inhibition of DHT formation≥ 10-7 M

Data sourced from Nagamoto et al. (1994).[4]

Experimental Protocols

The following is a summary of the experimental protocol used by Nagamoto et al. (1994) to determine the in vitro inhibitory activity of this compound. This protocol, while not specific to prostate tissue, serves as a foundational methodology for assessing 5α-reductase inhibition.

Objective: To evaluate the potential of this compound to inhibit the formation of 5α-dihydrotestosterone (DHT).

Materials:

  • Homogenates of rat anterior pituitary glands

  • 14C-labeled testosterone (14C-T)

  • This compound

  • Radioimmunoassay (RIA) for follicle-stimulating hormone (FSH) and luteinizing hormone (LH)

Procedure:

  • Homogenates of rat anterior pituitary glands were incubated with 14C-testosterone.

  • Various concentrations of this compound were added to the incubation mixture.

  • The formation of labeled DHT and its metabolite, 5α-androstane-3α,17β-diol, was measured.

  • To determine the inhibition constant (Ki), Lineweaver-Burk plots were generated.

  • Dispersed pituitary cells were cultured and incubated with and without androgens and/or this compound to assess the impact on basal and LH-releasing hormone-induced secretion of FSH and LH.

Visualizing the Mechanism of Action

The fundamental mechanism of this compound is its interference with the conversion of testosterone to DHT. This can be visualized as a straightforward signaling pathway.

G Simplified Signaling Pathway of Androgen Action and Inhibition by this compound Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase DHT DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binding Five_alpha_reductase->DHT Conversion ONO_3805 This compound ONO_3805->Five_alpha_reductase Inhibition Gene_Transcription Gene Transcription (Prostate Growth) Androgen_Receptor->Gene_Transcription Activation

Caption: this compound inhibits 5α-reductase, blocking testosterone to DHT conversion.

Experimental Workflow for Preclinical BPH Studies

While no specific preclinical studies for this compound in BPH were found, a typical experimental workflow for evaluating a 5α-reductase inhibitor in an animal model of BPH would follow these steps:

G Hypothetical Experimental Workflow for this compound in a BPH Animal Model cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Animal_Selection Animal Selection (e.g., Rats) BPH_Induction BPH Induction (e.g., Testosterone Administration) Animal_Selection->BPH_Induction Grouping Grouping (Control, Vehicle, this compound) BPH_Induction->Grouping Treatment_Administration Daily Dosing of this compound Grouping->Treatment_Administration Prostate_Weight Prostate Weight Measurement Treatment_Administration->Prostate_Weight Histology Histological Analysis of Prostate Treatment_Administration->Histology Hormone_Levels Serum and Tissue DHT/Testosterone Levels Treatment_Administration->Hormone_Levels Gene_Expression Gene Expression Analysis (e.g., Growth Factors) Treatment_Administration->Gene_Expression

References

CAS number 119347-91-0 scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Scientific Literature on CAS Number 119347-91-0 (WAY-100635)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound identified by CAS number 119347-91-0 is most prominently known as WAY-100635 . Its chemical name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide.[1][2] WAY-100635 is a highly potent and selective antagonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[2][3] It is distinguished in the literature as a "silent" antagonist, indicating that it blocks the receptor without possessing any intrinsic agonist activity.[1][4] This characteristic, combined with its high selectivity, has made WAY-100635 an invaluable tool in neuropharmacology for elucidating the physiological and behavioral roles of the 5-HT1A receptor.[2] Furthermore, its carbon-11 (B1219553) labeled isotopologue, [¹¹C]WAY-100635, is a widely used radioligand in Positron Emission Tomography (PET) imaging to quantify 5-HT1A receptors in the living brain.[4][5]

While the CAS number has been occasionally associated with Ono-3805, a 5-alpha-reductase inhibitor, the overwhelming body of scientific literature and pharmacological data is linked to WAY-100635.[6][7][8]

Pharmacological Profile and Quantitative Data

WAY-100635 exhibits high affinity and selectivity for the 5-HT1A receptor. It is reported to be over 100-fold more selective for the 5-HT1A site compared to other serotonin (B10506) receptor subtypes and various other central nervous system receptors.[1][2] In addition to its primary antagonist activity at 5-HT1A receptors, it also functions as a potent agonist at the dopamine (B1211576) D₄ receptor.[3]

Table 1: Receptor Binding Affinity and Potency of WAY-100635
ParameterReceptor/AssayValueSpeciesReference
IC₅₀ 5-HT1A (Displacement of [³H]8-OH-DPAT)1.35 nMRat[1]
IC₅₀ 5-HT1A0.91 nM-[3]
pIC₅₀ 5-HT1A8.87Rat[2][3]
pIC₅₀ α1-adrenergic6.6-[3]
Kᵢ 5-HT1A0.39 nM-[3]
Apparent pA₂ 5-HT1A (vs. 5-CT in guinea-pig ileum)9.71Guinea Pig[2][3]
Binding Affinity Dopamine D₂L Receptor940 nM-[3]
Binding Affinity Dopamine D₃ Receptor370 nM-[3]
Binding Affinity Dopamine D₄.₂ Receptor16 nM-[3]
Kₑ Dopamine D₄.₂ Receptor ([³H]WAY-100635)2.4 nM-[3]
EC₅₀ Dopamine D₄.₄ Receptor (Agonist activity)9.7 nMHuman[3]
Table 2: In Vivo Activity of WAY-100635
Model / EffectValue (Dose)SpeciesReference
Antagonism of 8-OH-DPAT-induced behavioral syndrome ID₅₀ = 0.01 mg/kg s.c.Guinea Pig[2]
Antagonism of 8-OH-DPAT-induced hypothermia ID₅₀ = 0.01 mg/kg s.c.Mouse, Rat[2]
Minimum Effective Dose (Antagonism of 8-OH-DPAT) 0.003 mg/kg s.c.Rat[2]
Anxiolytic-like effects (mouse light/dark box) EffectiveMouse[1]
Attenuation of scopolamine-induced amnesia EffectiveRat[9]

Signaling Pathways and Mechanism of Action

WAY-100635 primarily acts by blocking 5-HT1A receptors, which are G-protein-coupled receptors (GPCRs). These receptors are located both postsynaptically in regions like the hippocampus and cortex, and presynaptically as somatodendritic autoreceptors on serotonin neurons in the dorsal raphe nucleus.[1][10]

By antagonizing the presynaptic 5-HT1A autoreceptors, which normally provide inhibitory feedback, WAY-100635 disinhibits the serotonin neuron. This leads to an increase in neuronal firing and subsequent serotonin (5-HT) release in terminal fields.[10][11] The elevated synaptic 5-HT can then act on other postsynaptic receptors, such as 5-HT2A, to mediate behavioral effects like the head-twitch response in mice.[11]

WAY_100635_Mechanism_of_Action cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron WAY100635 WAY-100635 AutoR 5-HT1A Autoreceptor WAY100635->AutoR Blocks Neuron 5-HT Neuron Firing AutoR->Neuron Inhibits (-) Release 5-HT Release Neuron->Release Promotes (+) SHT Serotonin (5-HT) Release->SHT PostR Postsynaptic 5-HT2A Receptor SHT->PostR Binds Effect Physiological / Behavioral Effect PostR->Effect Activates (+)

Caption: Mechanism of WAY-100635 at the serotonergic synapse.

Studies in cell systems have also shown that prolonged exposure to WAY-100635 can paradoxically induce internalization of 5-HT1A receptors, a process that was found to be insensitive to pertussis toxin.[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols found in the literature for WAY-100635.

In Vitro Receptor Binding Assay ([³H]8-OH-DPAT Displacement)

This protocol is used to determine the binding affinity (IC₅₀) of WAY-100635 for the 5-HT1A receptor.

  • Tissue Preparation: Rat hippocampal membranes are prepared by homogenizing the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuging to isolate the membrane fraction.

  • Assay Components: The assay mixture includes the prepared membranes, a fixed concentration of the radioligand [³H]8-OH-DPAT, and varying concentrations of the competing ligand (WAY-100635).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of [³H]8-OH-DPAT (the IC₅₀ value) is calculated using non-linear regression analysis.[1][2]

Binding_Assay_Workflow start Start: Prepare Rat Hippocampal Membranes mix Incubate Membranes with: 1. [³H]8-OH-DPAT (Radioligand) 2. WAY-100635 (Test Compound) start->mix filter Rapid Vacuum Filtration (Separates bound from free ligand) mix->filter count Liquid Scintillation Counting (Measures radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀) count->analyze end End: Determine Binding Affinity analyze->end

Caption: General workflow for an in vitro radioligand binding assay.

In Vivo Electrophysiology (Dorsal Raphe Neurons)

This protocol assesses the antagonist properties of WAY-100635 on live, anesthetized animals.

  • Animal Preparation: A rat is anesthetized, and a recording microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.

  • Baseline Recording: The spontaneous firing rate of a neuron is recorded to establish a baseline.

  • Agonist Administration: A 5-HT1A agonist, such as 8-OH-DPAT, is administered (e.g., intravenously). This typically causes a profound inhibition of the neuron's firing rate.

  • Antagonist Administration: WAY-100635 is administered (e.g., subcutaneously or intravenously) prior to the agonist.

  • Measurement: The ability of WAY-100635 to dose-dependently block or reverse the inhibitory effect of 8-OH-DPAT on neuronal firing is quantified. A "silent" antagonist like WAY-100635 will not affect the baseline firing rate when administered alone at typical doses.[1][2]

Behavioral Models (8-OH-DPAT-Induced Syndromes)

This protocol evaluates the functional antagonism of WAY-100635 in awake, behaving animals.

  • Animal Groups: Animals (rats or mice) are divided into groups receiving vehicle, WAY-100635, 8-OH-DPAT, or a combination of WAY-100635 and 8-OH-DPAT.

  • Drug Administration: WAY-100635 or vehicle is administered (e.g., s.c.) at a set time before the administration of 8-OH-DPAT.

  • Observation: Following 8-OH-DPAT injection, animals are observed for specific behaviors or physiological changes, such as the "5-HT behavioral syndrome" (including forepaw treading, flat body posture), hypothermia (rectal temperature measurement), or hyperphagia (food intake).[1][2]

  • Scoring: The intensity or presence of these signs is scored by trained observers.

  • Data Analysis: The dose of WAY-100635 required to reduce the agonist-induced effect by 50% (ID₅₀) is determined.[2]

Drug_Interaction_Logic cluster_A Agonist Pathway cluster_B Antagonist Intervention Agonist 8-OH-DPAT (5-HT1A Agonist) Receptor_A 5-HT1A Receptor Agonist->Receptor_A Activates Effect_A Behavioral Effect (e.g., Hypothermia) Receptor_A->Effect_A Causes Antagonist WAY-100635 Receptor_B 5-HT1A Receptor Antagonist->Receptor_B Blocks Block No Effect Receptor_B->Block Activation Prevented Agonist_B 8-OH-DPAT Agonist_B->Receptor_B Binding Attempt Fails

Caption: Logical flow of WAY-100635 blocking an agonist's effect.

Summary and Conclusion

WAY-100635 (CAS 119347-91-0) is a cornerstone pharmacological tool for studying the 5-HT1A receptor system. Its profile as a potent, selective, and silent antagonist has been thoroughly characterized through a variety of in vitro and in vivo experiments. The quantitative data consistently demonstrate its high affinity for the 5-HT1A receptor and its efficacy in blocking agonist-induced effects. Its utility extends from fundamental neuroscience research, exploring serotonergic modulation of behavior and physiology, to clinical applications as a PET imaging agent for brain disorders. The detailed experimental protocols and established signaling pathways described in the literature provide a solid foundation for future investigations involving this compound.

References

Methodological & Application

Application Notes and Protocols for ONO-3805: In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of ONO-3805, a non-steroidal inhibitor of 5α-reductase type 1 (SRD5A1). The provided methodologies cover the assessment of its inhibitory potency and its effects on cell viability.

Mechanism of Action of this compound

This compound is a selective inhibitor of 5α-reductase type 1, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting SRD5A1, this compound reduces the intracellular levels of DHT, thereby modulating androgen receptor-mediated signaling pathways. This mechanism of action makes it a subject of interest in research related to androgen-dependent conditions. The inhibition by this compound has been characterized as non-competitive.[1][2][3]

ONO_3805_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A1 5-alpha Reductase 1 (SRD5A1) Testosterone->SRD5A1 DHT Dihydrotestosterone (DHT) SRD5A1->DHT Conversion AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT Binding Nucleus Nucleus AR_DHT->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation ONO_3805 This compound ONO_3805->SRD5A1 Inhibition

This compound inhibits the conversion of testosterone to DHT.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound.

CompoundTargetOrganismAssay SystemInhibition TypeKi
This compound5α-reductaseRatAnterior Pituitary HomogenateNon-competitive3.9 x 10⁻¹¹ M

Data sourced from a study on the feedback effects of androgen in rat anterior pituitary cells.[1]

Experimental Protocols

Protocol 1: In Vitro 5α-Reductase Type 1 (SRD5A1) Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on SRD5A1 using a crude enzyme preparation from a human cell line known to express the enzyme.

Workflow for SRD5A1 Inhibition Assay

SRD5A1_Inhibition_Workflow start Start enzyme_prep Prepare SRD5A1 Enzyme from LNCaP cells start->enzyme_prep reaction_setup Set up reaction with Testosterone, NADPH, and this compound enzyme_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation extraction Extract Steroids incubation->extraction analysis Analyze DHT levels by LC-MS/MS extraction->analysis calculation Calculate % Inhibition and IC50/Ki analysis->calculation end End calculation->end

Workflow for the SRD5A1 enzymatic inhibition assay.

Materials:

  • LNCaP cells (or other SRD5A1-expressing cell line)

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Testosterone

  • NADPH

  • This compound

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • Quenching solution (e.g., 1N HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation:

    • Culture LNCaP cells to confluency.

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme.

    • Determine the protein concentration of the enzyme preparation.

  • Assay Reaction:

    • In a microcentrifuge tube, pre-incubate the enzyme preparation (e.g., 20 µg of protein) with varying concentrations of this compound (or vehicle control) in reaction buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding testosterone (substrate, e.g., 0.9 µM) and NADPH (cofactor).

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

    • Extract the steroids from the reaction mixture using an organic solvent.

    • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.

  • Analysis:

    • Quantify the amount of DHT produced using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. For Ki determination with non-competitive inhibition, experiments should be performed at multiple substrate concentrations.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of prostate cancer cells.

Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow start Start seed_cells Seed Prostate Cancer Cells (e.g., LNCaP, PC3) in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals with DMSO or SDS-HCl incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cell viability read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cell viability assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC3)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the concentration at which cell viability is inhibited by 50% (IC50), if applicable.

References

Application Notes and Protocols for ONO-3805 Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3805 is a non-steroidal inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. The development of robust cell-based assays to evaluate the potency and efficacy of 5α-reductase inhibitors like this compound is crucial for preclinical drug development.

These application notes provide a comprehensive guide to designing and implementing a cell-based assay to determine the inhibitory activity of this compound on 5α-reductase. The protocols described herein utilize prostate cancer cell lines that endogenously express 5α-reductase and focus on the quantification of DHT production as the primary endpoint.

Principle of the Assay

The cell-based assay for this compound is designed to quantify its ability to inhibit the enzymatic activity of 5α-reductase within a cellular environment. Prostate cancer cells are incubated with the substrate, testosterone, in the presence of varying concentrations of this compound. The amount of DHT produced by the cells is then measured. A decrease in DHT levels in the presence of this compound is indicative of 5α-reductase inhibition. The potency of this compound is determined by calculating the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Data Presentation

The inhibitory activity of this compound and other reference compounds against 5α-reductase can be summarized in the following tables.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssay SystemParameterValue
This compound5α-reductaseRat Anterior Pituitary Gland HomogenatesKi3.9 x 10⁻¹¹ M[1]

Note: The Ki value represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity and potency. This value was determined in a biochemical assay and can be used to estimate the expected potency in a cell-based assay.

Table 2: Comparative IC50 Values of 5α-Reductase Inhibitors in Cellular or Biochemical Assays

CompoundCell Line / Enzyme SourceAssay TypeIC50Reference
FinasterideHuman Prostatic EnzymesBiochemical52 nM[2]
FinasterideHuman Recombinant 5α-Reductase Type 2Biochemical8.5 nM[2]
DutasterideHuman Recombinant 5α-Reductase Type 1Biochemical36 nM[2]
DutasterideHuman Recombinant 5α-Reductase Type 2Biochemical3.3 nM[2]
FCE 28260Human Prostatic EnzymesBiochemical16 nM[2]

Note: IC50 values can vary depending on the assay conditions, including cell line, substrate concentration, and incubation time.

Mandatory Visualizations

Signaling Pathway

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto SRD5A 5α-reductase (Target of this compound) Testosterone_cyto->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR_HSP Androgen Receptor (AR) - HSP Complex DHT->AR_HSP AR_DHT AR-DHT Complex AR_HSP->AR_DHT Binding & HSP Dissociation AR_dimer AR-DHT Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation ONO3805 This compound ONO3805->SRD5A Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Prostate Cancer Cells (e.g., LNCaP, PC-3, DU145) Cell_Seeding 2. Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of this compound Cell_Seeding->Compound_Prep Incubation 4. Add Testosterone (Substrate) & this compound to Cells Compound_Prep->Incubation Sample_Collection 5. Collect Cell Culture Supernatant Incubation->Sample_Collection DHT_Quantification 6. Quantify DHT Levels (LC-MS/MS or ELISA) Sample_Collection->DHT_Quantification Dose_Response 7. Plot Dose-Response Curve DHT_Quantification->Dose_Response IC50_Calc 8. Calculate IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for the this compound cell-based 5α-reductase inhibition assay.

Experimental Protocols

Protocol 1: Cell-Based 5α-Reductase Inhibition Assay using LC-MS/MS

This protocol provides a detailed method for quantifying the inhibition of 5α-reductase by this compound in prostate cancer cells, with subsequent analysis of DHT levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, or DU145)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Testosterone

  • This compound

  • Reference inhibitor (e.g., Finasteride or Dutasteride)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • LC-MS/MS system

  • Internal standard for mass spectrometry (e.g., DHT-d3)

  • Solvents for extraction and mobile phase (e.g., methanol, acetonitrile (B52724), formic acid)

Procedure:

  • Cell Culture and Seeding:

    • Culture prostate cancer cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).

    • Prepare a working solution of testosterone in culture medium at a final concentration of 100-200 ng/mL.

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the testosterone-containing medium to each well.

    • Add the serially diluted this compound or reference inhibitor to the respective wells. Include vehicle control wells (containing only DMSO at the same final concentration as the compound wells).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection and Preparation for LC-MS/MS:

    • After incubation, collect the cell culture supernatant from each well.

    • To each supernatant sample, add the internal standard (DHT-d3).

    • Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the culture medium.

    • Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Separate testosterone and DHT using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify testosterone and DHT using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of DHT in each sample based on the standard curve.

    • Normalize the DHT levels to the vehicle control.

    • Plot the percentage of inhibition of DHT production against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based 5α-Reductase Inhibition Assay using ELISA

This protocol offers an alternative method for quantifying DHT levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, or DU145)

  • Cell culture medium and supplements

  • Testosterone

  • This compound

  • Reference inhibitor

  • PBS

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Commercial DHT ELISA kit

Procedure:

  • Cell Culture, Seeding, and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant from each well.

    • If necessary, centrifuge the supernatant to remove any cellular debris.

  • DHT Quantification by ELISA:

    • Perform the DHT ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Adding a biotinylated DHT conjugate.

      • Incubating to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a streptavidin-HRP conjugate.

      • Incubating and washing.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of DHT in each sample by interpolating from the standard curve.

    • Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.

Conclusion

The described cell-based assays provide a reliable and reproducible framework for evaluating the inhibitory potential of this compound against 5α-reductase. The choice between LC-MS/MS and ELISA will depend on the available instrumentation and the required sensitivity and throughput. These protocols can be adapted and optimized for specific research needs and are essential tools for the preclinical characterization of novel 5α-reductase inhibitors.

References

Application Notes and Protocols for ONO-3805 in Animal Models of Benign Prostatic Hyperplasia (BPH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are a key factor in the pathogenesis of benign prostatic hyperplasia (BPH). Consequently, this compound holds potential as a therapeutic agent for BPH by reducing prostatic DHT levels, thereby inhibiting prostate growth. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a testosterone-induced BPH rat model. While specific in vivo efficacy data for this compound in this model is not publicly available, the following protocols and representative data are based on established methods for inducing BPH in rats and studies on analogous 5α-reductase inhibitors, such as Epristeride (ONO-9302).

Data Presentation

The following table summarizes representative quantitative data expected from a study evaluating the efficacy of a 5α-reductase inhibitor, such as this compound, in a testosterone-induced BPH rat model. The data is illustrative and based on findings for similar compounds in this class.

Table 1: Representative Effects of a 5α-Reductase Inhibitor on Prostate Weight and DHT Levels in a Testosterone-Induced BPH Rat Model

Treatment GroupDose (mg/kg/day, p.o.)Prostate Weight (g)Prostate Weight to Body Weight Ratio (mg/g)Prostatic DHT Level (ng/g tissue)
Sham ControlVehicle0.45 ± 0.051.2 ± 0.11.5 ± 0.3
BPH ControlVehicle1.25 ± 0.153.5 ± 0.415.0 ± 2.5
Finasteride (Positive Control)50.70 ± 0.081.9 ± 0.23.0 ± 0.5
This compound (Hypothetical) 1 1.05 ± 0.12 2.9 ± 0.3 9.0 ± 1.5
This compound (Hypothetical) 10 0.80 ± 0.10 2.2 ± 0.3 5.0 ± 0.8
This compound (Hypothetical) 30 0.65 ± 0.09 1.8 ± 0.2 2.5 ± 0.4 *

*Data are presented as mean ± standard deviation. *p < 0.05 compared to BPH Control. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

1. Testosterone-Induced BPH Rat Model

This protocol describes the induction of BPH in rats through surgical castration and subsequent testosterone administration.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g).

  • Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Procedure:

    • Acclimatize rats for at least one week before the experiment.

    • Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Perform bilateral orchiectomy (castration) through a scrotal incision. Suture the incision and allow the rats to recover for 7 days. A sham operation, where the testes are exteriorized and then returned, should be performed on the control group.

    • Following the recovery period, induce BPH by daily subcutaneous injections of testosterone propionate (B1217596) (25 mg/kg) dissolved in a suitable vehicle (e.g., corn oil) for 4 consecutive weeks. The sham control group should receive vehicle injections only.

2. Administration of this compound

This protocol outlines the oral administration of this compound to the BPH rat model.

  • Test Compound: this compound.

  • Positive Control: Finasteride (a clinically approved 5α-reductase inhibitor).

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

  • Procedure:

    • Prepare suspensions of this compound and Finasteride in the vehicle at the desired concentrations.

    • Beginning from the first day of testosterone propionate injections, administer this compound or Finasteride orally (p.o.) by gavage once daily for 4 weeks. The BPH control group should receive the vehicle orally.

    • Monitor the body weight of the rats regularly throughout the study.

3. Efficacy Evaluation

This protocol details the endpoints to be measured to assess the efficacy of this compound.

  • Procedure:

    • At the end of the 4-week treatment period, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood samples via cardiac puncture for the analysis of serum testosterone and DHT levels.

    • Carefully dissect the prostate gland, remove any adhering connective and fatty tissue, and record the wet weight.

    • Calculate the prostate weight to body weight ratio.

    • A portion of the prostate tissue can be snap-frozen in liquid nitrogen and stored at -80°C for the determination of intra-prostatic DHT levels and other molecular analyses.

    • Another portion of the prostate can be fixed in 10% neutral buffered formalin for histological examination (e.g., H&E staining to assess glandular and stromal proliferation).

4. Measurement of Prostatic DHT Levels

  • Method: Enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Procedure (General Outline for ELISA):

    • Homogenize a pre-weighed portion of the frozen prostate tissue in an appropriate buffer.

    • Extract the androgens from the homogenate using a suitable organic solvent (e.g., diethyl ether).

    • Evaporate the solvent and reconstitute the extract in the assay buffer provided with a commercial DHT ELISA kit.

    • Perform the ELISA according to the manufacturer's instructions.

    • Normalize the DHT concentration to the weight of the tissue used.

Mandatory Visualizations

BPH_Signaling_Pathway Testosterone Testosterone SRD5A2 5α-Reductase (SRD5A2) Testosterone->SRD5A2 Substrate DHT Dihydrotestosterone (DHT) SRD5A2->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Prostatic Cell Growth and Proliferation Gene_Transcription->Cell_Growth Leads to ONO3805 This compound ONO3805->SRD5A2 Inhibition BPH_Experimental_Workflow Start Start: Male Sprague-Dawley Rats Castration Castration / Sham Operation Start->Castration Recovery 7-Day Recovery Castration->Recovery BPH_Induction Daily Subcutaneous Testosterone Propionate (4 weeks) Recovery->BPH_Induction Treatment Daily Oral Administration: - Vehicle - this compound - Positive Control Recovery->Treatment Euthanasia Euthanasia and Sample Collection BPH_Induction->Euthanasia Treatment->Euthanasia Analysis Analysis: - Prostate Weight - DHT Levels - Histology Euthanasia->Analysis End End: Efficacy Evaluation Analysis->End

Application Notes and Protocols for 5-Alpha Reductase Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration data for ONO-3805 in mice. The following application notes and protocols are presented as illustrative examples based on studies conducted with other 5-alpha reductase inhibitors, such as finasteride (B1672673) and dutasteride, in mouse models. These protocols should be adapted and optimized for specific experimental needs and institutional guidelines.

Introduction

This compound is a non-steroidal inhibitor of 5-alpha reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). As an early lead compound, its primary mechanism of action involves blocking this conversion, which has potential therapeutic implications in androgen-dependent conditions. Due to the lack of specific in vivo data for this compound, this document provides generalized protocols and data presentation formats based on functionally similar compounds to guide researchers in designing their own studies.

Signaling Pathway: 5-Alpha Reductase Inhibition

The primary signaling pathway affected by this compound and similar inhibitors is the androgen signaling cascade. By inhibiting 5-alpha reductase, these compounds reduce the intracellular levels of DHT, a potent agonist of the androgen receptor (AR). This leads to decreased AR transactivation and a subsequent reduction in the expression of androgen-responsive genes.

five_alpha_reductase_pathway Testosterone Testosterone Five_Alpha_Reductase 5-alpha Reductase Testosterone->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds and Activates ONO_3805 This compound (or other inhibitors) ONO_3805->Five_Alpha_Reductase Inhibition ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Regulates Transcription

Figure 1: Simplified diagram of the 5-alpha reductase signaling pathway and the inhibitory action of compounds like this compound.

Data Presentation: Example Efficacy Data

The following tables are templates for presenting quantitative data from in vivo mouse studies of 5-alpha reductase inhibitors. The data presented are hypothetical and for illustrative purposes only.

Table 1: Effect of 5-Alpha Reductase Inhibitors on Prostate Weight in a Mouse Model of Benign Prostatic Hyperplasia (BPH)

Treatment GroupNDosage (mg/kg/day)Administration RouteDuration (days)Mean Prostate Weight (mg) ± SEM% Inhibition of Prostate Enlargement
Vehicle Control10-Oral Gavage28350 ± 25-
Testosterone101Subcutaneous28650 ± 400%
Testosterone + Finasteride105Oral Gavage28450 ± 3066.7%
Testosterone + Dutasteride101Oral Gavage28420 ± 2876.7%

Table 2: Pharmacodynamic Effect of 5-Alpha Reductase Inhibitors on Intraprostatic DHT Levels

Treatment GroupNDosage (mg/kg)Time Point (hours)Mean Intraprostatic DHT (ng/g tissue) ± SEM% Reduction in DHT
Vehicle Control8-245.2 ± 0.4-
Finasteride810241.8 ± 0.265.4%
Dutasteride82.5241.1 ± 0.1578.8%

Experimental Protocols

The following are detailed, example methodologies for key experiments involving 5-alpha reductase inhibitors in mice.

Protocol 1: Evaluation of Efficacy in a Testosterone-Induced BPH Mouse Model

Objective: To assess the ability of a 5-alpha reductase inhibitor to prevent testosterone-induced prostate enlargement in castrated mice.

Materials:

  • Male CD-1 mice (8-10 weeks old)

  • Testosterone propionate (B1217596)

  • 5-alpha reductase inhibitor (e.g., finasteride, dutasteride)

  • Vehicle for testosterone (e.g., sesame oil)

  • Vehicle for inhibitor (e.g., 0.5% carboxymethylcellulose)

  • Surgical instruments for castration

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

  • Analytical balance

Workflow:

bph_model_workflow cluster_acclimatization Acclimatization cluster_surgery Surgical Procedure cluster_recovery Recovery cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Castration Surgical Castration Acclimatize->Castration Recovery Post-operative Recovery (1 week) Castration->Recovery Group Randomize into Treatment Groups Recovery->Group T_Admin Daily Subcutaneous Testosterone Administration Group->T_Admin Inhibitor_Admin Daily Oral Gavage of Inhibitor/Vehicle Group->Inhibitor_Admin Duration Treatment for 28 days T_Admin->Duration Inhibitor_Admin->Duration Euthanasia Euthanasia Duration->Euthanasia Dissection Prostate Dissection and Weighing Euthanasia->Dissection Analysis Data Analysis Dissection->Analysis

Figure 2: Experimental workflow for the testosterone-induced BPH mouse model.

Procedure:

  • Acclimatize male CD-1 mice for one week.

  • Perform surgical castration under anesthesia and allow for a one-week recovery period.

  • Randomly assign mice to treatment groups (e.g., Vehicle, Testosterone, Testosterone + Inhibitor).

  • Administer testosterone propionate (e.g., 1 mg/kg) subcutaneously daily to the relevant groups.

  • Administer the 5-alpha reductase inhibitor or vehicle by oral gavage daily.

  • Continue treatment for 28 days.

  • At the end of the treatment period, euthanize the mice.

  • Carefully dissect the prostate gland, remove surrounding tissues, and record the wet weight.

  • Calculate the percentage inhibition of prostate enlargement relative to the testosterone-only treated group.

Protocol 2: Pharmacodynamic Assessment of Intraprostatic DHT Levels

Objective: To determine the effect of a single dose of a 5-alpha reductase inhibitor on DHT concentrations within the prostate tissue.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 5-alpha reductase inhibitor

  • Vehicle for inhibitor

  • Liquid nitrogen

  • Homogenizer

  • ELISA kit for DHT measurement

  • Spectrophotometer

Procedure:

  • Acclimatize male C57BL/6 mice for one week.

  • Administer a single dose of the 5-alpha reductase inhibitor or vehicle via oral gavage.

  • At a predetermined time point (e.g., 24 hours post-dose), euthanize the mice.

  • Immediately dissect the prostate, weigh it, and flash-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis.

  • Homogenize the prostate tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the DHT concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Normalize DHT concentration to the tissue weight.

Conclusion

While specific in vivo data for this compound in mice is not currently available in the public domain, the provided example protocols and data presentation formats, based on studies with other 5-alpha reductase inhibitors, offer a valuable starting point for researchers. It is crucial to perform dose-ranging and pharmacokinetic studies for this compound to determine the optimal experimental conditions. The methodologies outlined here for assessing efficacy in a BPH model and for measuring pharmacodynamic endpoints can be adapted for the preclinical evaluation of this compound and other novel 5-alpha reductase inhibitors. Researchers should always adhere to institutional animal care and use committee guidelines when conducting such studies.

Preparation of ONO-3805 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of ONO-3805 using dimethyl sulfoxide (B87167) (DMSO). This compound is a non-steroidal inhibitor of 5α-reductase, an enzyme critical in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] Accurate preparation of stock solutions is paramount for ensuring reproducible and reliable experimental results. This guide outlines best practices for dissolution, storage, and quality control to maintain the integrity and stability of this compound solutions.

Introduction to this compound

This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT).[1] DHT is a key androgen involved in the development and progression of various androgen-dependent conditions. By inhibiting 5α-reductase, this compound effectively reduces DHT levels, making it a valuable tool for research in areas such as benign prostatic hyperplasia and other androgen-related disorders.

This compound and the 5α-Reductase Signaling Pathway

The primary mechanism of action for this compound is the inhibition of 5α-reductase. This enzyme catalyzes the irreversible reduction of testosterone to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone and is a more potent activator of AR-mediated gene transcription. The signaling cascade is initiated by the binding of androgens like testosterone or DHT to the AR in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes, leading to various physiological and pathophysiological effects. This compound disrupts this pathway by preventing the formation of the more potent androgen, DHT.

ONO_3805_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AR Androgen Receptor (AR) (Cytoplasm) DHT->AR ONO3805 This compound ONO3805->SRD5A AR_DHT AR-DHT Complex AR_DHT_nuc AR-DHT Complex (Nucleus) AR_DHT->AR_DHT_nuc Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) AR_DHT_nuc->ARE Gene Target Gene Transcription ARE->Gene

This compound inhibits 5α-reductase, blocking testosterone to DHT conversion.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₃₁H₃₇NO₅[2]
Molecular Weight 503.6 g/mol [2]
Solubility Soluble in DMSOMedKoo
Appearance Solid powderMedKoo
Storage (Powder) -20°C for up to 3 years, 4°C for up to 2 years[3]
Storage (in Solvent) -80°C for up to 1 year, -20°C for up to 1 month[4][5]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is recommended to handle the compound and solvent in a laminar flow hood using appropriate personal protective equipment.

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure

Protocol_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Equilibrate This compound and DMSO to room temperature B 2. Weigh this compound powder accurately A->B C 3. Calculate required volume of DMSO B->C D 4. Add DMSO to This compound powder C->D E 5. Vortex thoroughly (2-5 minutes) D->E F 6. Visually inspect for complete dissolution E->F G 7. Optional: Sonicate in a water bath (10-15 minutes) F->G if not fully dissolved H 8. Aliquot into light-protected vials F->H if fully dissolved G->F I 9. Store at -20°C or -80°C H->I

Workflow for preparing this compound stock solution.
  • Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.036 mg of this compound.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the target concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 5.036 mg of this compound to make a 10 mM (0.01 M) solution:

      • Volume (L) = 0.005036 g / (503.6 g/mol * 0.01 mol/L) = 0.001 L = 1 mL

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no visible particles. d. If the compound does not fully dissolve, sonication in a room temperature water bath for 10-15 minutes can be used to facilitate dissolution.[6] Avoid excessive heating, which could degrade the compound.

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and protect from light. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][5]

Quality Control

To ensure the reliability of experimental results, it is important to perform quality control on the prepared stock solution.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gently warm the solution to 37°C and vortex to redissolve. If the precipitate does not dissolve, the aliquot should be discarded.

  • Purity Assessment: The purity of the stock solution can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) to check for degradation products.[7]

  • Concentration Verification: The concentration can be verified using methods like UV-Vis spectrophotometry if the molar absorptivity of this compound is known.

  • Functional Assay: The activity of the inhibitor can be confirmed in a relevant biological assay, such as an in vitro 5α-reductase activity assay.

Best Practices and Troubleshooting

  • Solvent Quality: Always use anhydrous, high-purity DMSO to prevent compound degradation.[8]

  • Working Dilutions: When preparing working solutions for aqueous-based assays (e.g., cell culture), it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous medium. This helps to prevent precipitation of the compound.

  • Vehicle Control: In all experiments, include a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any solvent effects. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[3]

  • Precipitation: If precipitation occurs upon dilution into an aqueous buffer, try lowering the final concentration of the compound or optimizing the pH of the buffer.[3]

By following these guidelines, researchers can ensure the preparation of a stable and reliable this compound stock solution for use in a variety of experimental settings.

References

Application Notes and Protocols for ONO-3805 in the Study of Androgen-Dependent Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ONO-3805 is a non-steroidal inhibitor of 5α-reductase, a critical enzyme in androgen metabolism.[1][2][3] This enzyme catalyzes the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[4] DHT plays a crucial role in the development and progression of androgen-dependent conditions, including benign prostatic hyperplasia and prostate cancer. By inhibiting 5α-reductase, this compound serves as a valuable research tool for elucidating the specific roles of DHT in various physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound in laboratory settings to investigate androgen-dependent signaling pathways.

Quantitative Data

The inhibitory potency of this compound against 5α-reductase has been characterized, providing key quantitative data for experimental design.

ParameterValueSpecies/SystemReference
Ki Value 3.9 x 10⁻¹¹ MRat Anterior Pituitary Gland Homogenates[5]
Inhibition of DHT formation >90%Rat Anterior Pituitary Gland Homogenates[5]
Concentration for >90% Inhibition ≥ 10⁻⁷ MRat Anterior Pituitary Gland Homogenates[5]

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on 5α-reductase activity in tissue homogenates.

Materials:

  • This compound

  • Tissue of interest (e.g., rat prostate, anterior pituitary gland)

  • Homogenization buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • [¹⁴C]-Testosterone (Radiolabeled substrate)

  • NADPH (Cofactor)

  • Scintillation fluid and counter

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Thin-layer chromatography (TLC) system

Procedure:

  • Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will contain the microsomal fraction with 5α-reductase.

  • Incubation: In a microcentrifuge tube, combine the tissue homogenate, NADPH, and varying concentrations of this compound (or vehicle control). Pre-incubate for 15 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding [¹⁴C]-Testosterone. Incubate for 30 minutes at 37°C.

  • Extraction: Stop the reaction by adding an organic solvent. Vortex vigorously to extract the steroids. Centrifuge to separate the organic and aqueous phases.

  • Analysis: Spot the organic phase onto a TLC plate and develop the chromatogram to separate testosterone, DHT, and other metabolites.

  • Quantification: Scrape the spots corresponding to testosterone and DHT from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence and absence of this compound. Determine the IC₅₀ value of this compound.

Cell-Based Assay to Study the Effect of this compound on Androgen-Dependent Gene Expression

This protocol outlines a method to investigate how this compound modulates the expression of androgen-responsive genes in a cell culture model.

Materials:

  • Androgen-responsive cell line (e.g., LNCaP prostate cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Testosterone

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Culture LNCaP cells in a suitable medium until they reach the desired confluency. For experiments, switch to a steroid-depleted medium (e.g., using charcoal-stripped fetal bovine serum) for 24-48 hours.

  • Treatment: Treat the cells with testosterone in the presence or absence of varying concentrations of this compound. Include appropriate controls (vehicle only, testosterone only, this compound only). Incubate for the desired time period (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of androgen-responsive genes (e.g., PSA, TMPRSS2). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the qRT-PCR data to determine the fold change in gene expression in response to the treatments.

Visualizations

Signaling Pathway

Androgen_Signaling_Pathway cluster_nucleus Cellular Compartments Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A substrate DHT DHT (Dihydrotestosterone) SRD5A->DHT conversion AR Androgen Receptor (AR) DHT->AR binds ONO3805 This compound ONO3805->SRD5A inhibition AR_DHT AR-DHT Complex Nucleus Nucleus AR_DHT->Nucleus translocation ARE Androgen Response Element (ARE) Gene_Expression Target Gene Expression ARE->Gene_Expression activation

Caption: Mechanism of this compound in the androgen signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Androgen-Responsive Cell Line (e.g., LNCaP) culture Culture in Steroid-Depleted Medium (24-48h) start->culture treatment Treatment Groups: - Vehicle Control - Testosterone - Testosterone + this compound culture->treatment incubation Incubate for 24h treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Androgen-Responsive Genes cdna_synthesis->qpcr analysis Data Analysis: Relative Gene Expression qpcr->analysis

Caption: Workflow for studying gene expression with this compound.

References

Application Notes and Protocols for In Vivo Formulation of ONO-3805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3805 is a non-steroidal inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT)[1][2]. This mechanism of action makes it a compound of interest for investigating therapeutic effects in androgen-dependent conditions. Due to its nature as a poorly soluble compound, developing a suitable in vivo formulation for animal studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. These application notes provide detailed protocols and guidance for the formulation of this compound for preclinical research.

Compound Information

PropertyValueSource
Compound Name This compound / this compound Sodium[3][4][5]
CAS Number 119347-91-0 (this compound), 119347-96-5 (this compound Sodium)[3]
Molecular Formula C31H37NO5 (this compound), C31H36NNaO5 (this compound Sodium)[3]
Molecular Weight 503.63 g/mol (this compound), 525.61 g/mol (this compound Sodium)[2]
Mechanism of Action Inhibition of 5α-reductase[1][4][5]
Solubility Soluble in DMSO[3]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the 5α-reductase enzyme. This enzyme plays a crucial role in the androgen signaling pathway by converting testosterone into dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor (AR) and is more potent in activating downstream signaling. By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT, thereby attenuating androgen signaling.

ONO3805_Pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds and Activates Gene Androgen-Responsive Gene Expression AR->Gene Regulates ONO3805 This compound ONO3805->SRD5A Inhibits

This compound Mechanism of Action

In Vivo Formulation Protocols

Given that this compound is poorly soluble in aqueous solutions, a multi-component vehicle system is often required to achieve a homogenous and stable formulation suitable for administration in animal models. The following are example protocols that can be adapted based on the required dose, administration route, and animal model. It is imperative to perform small-scale formulation trials to assess solubility, stability, and vehicle tolerability before preparing large batches for in vivo studies.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo studies[6][7][8]. These include:

  • Co-solvents: Using a mixture of a primary solvent (like DMSO) and other water-miscible solvents (e.g., polyethylene (B3416737) glycols) to maintain solubility upon dilution into an aqueous vehicle.

  • Surfactants: Incorporating non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to create micellar solutions that enhance solubility and stability.

  • Lipid-based formulations: Dissolving the compound in oils or lipid-based excipients to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS)[7].

  • Particle size reduction: Techniques like nanomilling can increase the surface area of the drug, improving its dissolution rate[9].

Example Formulation Protocol 1: Co-solvent/Surfactant System (for Oral or IP Injection)

This protocol is a common starting point for many poorly soluble compounds.

Materials:

  • This compound (or its sodium salt)

  • Dimethyl sulfoxide (B87167) (DMSO), ACS grade or higher

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Vehicle Composition:

ComponentPercentage (v/v)
DMSO5 - 10%
PEG30030 - 40%
Tween® 805%
Saline/PBS45 - 60%

Protocol:

  • Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. Gentle warming and vortexing may aid in dissolution.

  • Vehicle Preparation: In a separate sterile tube, add the PEG300.

  • Mixing: Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing to ensure thorough mixing.

  • Surfactant Addition: Add the Tween® 80 to the mixture and continue to vortex until a clear, homogenous solution is formed.

  • Final Dilution: Add the saline or PBS dropwise while continuously vortexing to bring the formulation to the final volume.

  • Final Formulation Check: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or surfactant).

Example Formulation Protocol 2: Suspension in Methylcellulose (B11928114) (for Oral Gavage)

If a solution is not achievable at the desired concentration, a uniform suspension can be an alternative.

Materials:

  • This compound

  • 0.5% - 1% (w/v) Methylcellulose in sterile water

  • 0.1% - 0.2% (v/v) Tween® 80 (optional, as a wetting agent)

Vehicle Composition:

ComponentPercentage
Methylcellulose0.5% - 1% (w/v)
Tween® 80 (optional)0.1% - 0.2% (v/v)
Sterile Waterq.s. to 100%

Protocol:

  • Vehicle Preparation: Prepare the methylcellulose solution in sterile water according to the manufacturer's instructions. If using Tween® 80, add it to the methylcellulose solution.

  • Compound Preparation: Weigh the required amount of this compound and place it in a mortar.

  • Wetting: If using Tween® 80, add a small amount of the vehicle to the powder to form a paste.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while triturating to create a uniform suspension.

  • Homogenization: Further homogenize the suspension using a sonicator or a high-speed homogenizer to ensure uniform particle size distribution.

  • Administration: Ensure the suspension is well-mixed immediately before each animal is dosed.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study using the formulated this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation Randomization Randomization & Grouping Formulation->Randomization Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Randomization Dosing Dosing (Vehicle & this compound) Randomization->Dosing Monitoring Monitoring (Health & Behavior) Dosing->Monitoring Endpoint Endpoint Measurement Monitoring->Endpoint Data_Collection Data & Sample Collection Endpoint->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

In Vivo Efficacy Study Workflow

Important Considerations

  • Tolerability: Always conduct a pilot study to assess the tolerability of the chosen vehicle in the specific animal model and strain being used. Monitor for signs of distress, weight loss, or adverse reactions. For DMSO-containing formulations, keep the final concentration of DMSO as low as possible, generally below 10% for mice, to avoid toxicity[5].

  • Route of Administration: The choice of formulation will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection). Suspensions are generally only suitable for oral gavage.

  • Stability: Assess the physical and chemical stability of the prepared formulation over the intended period of use. Some formulations may require continuous stirring or may not be suitable for long-term storage.

  • Dose Volume: The final concentration of this compound in the formulation should be adjusted to allow for an appropriate dosing volume for the size of the animal (e.g., typically 5-10 mL/kg for oral gavage in rodents).

By carefully considering these factors and utilizing the provided example protocols as a starting point, researchers can develop a suitable in vivo formulation for this compound to advance their preclinical studies.

References

Application Notes and Protocols for Western Blot Analysis Following ONO-3805 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting western blot analysis to investigate the effects of ONO-3805, a non-steroidal 5α-reductase inhibitor. By inhibiting the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), this compound can modulate androgen-responsive signaling pathways. Western blotting is a critical technique to elucidate these changes at the protein level.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to dihydrotestosterone (DHT)[1][2][3][4][5][6][7]. DHT has a higher binding affinity for the androgen receptor (AR) than testosterone[4]. The binding of these androgens to the AR initiates its translocation to the nucleus, where it acts as a transcription factor, regulating the expression of numerous target genes involved in cell growth, proliferation, and survival[1][4][8]. By reducing DHT levels, this compound is expected to modulate the expression of these downstream proteins.

Key Signaling Pathways and Potential Protein Targets for Western Blot Analysis

The primary pathway affected by this compound is the androgen signaling pathway. Inhibition of 5α-reductase leads to decreased DHT levels, which in turn reduces the activation of the androgen receptor and the transcription of its target genes. Key proteins to investigate by western blot after this compound treatment include:

  • 5α-reductase (SRD5A1, SRD5A2, SRD5A3): To confirm target engagement and investigate potential feedback mechanisms on enzyme expression.

  • Androgen Receptor (AR): To assess changes in total AR protein levels.

  • Proliferation and Apoptosis Markers:

    • Bcl-2: An anti-apoptotic protein.

    • Bax: A pro-apoptotic protein[9].

    • p21: A cell cycle inhibitor.

  • Metastasis-Related Proteins:

    • Matrix Metalloproteinase-2 (MMP2): Involved in extracellular matrix degradation.

    • Matrix Metalloproteinase-9 (MMP9): Also involved in extracellular matrix degradation.

  • NF-κB Signaling Pathway:

    • Phospho-IκBα and Total IκBα: IκBα phosphorylation is a key step in NF-κB activation.

    • Phospho-p65 and Total p65: p65 is a subunit of the NF-κB transcription factor.

  • GSK3β/β-catenin Signaling Pathway:

    • Phospho-GSK3β (Ser9) and Total GSK3β: Phosphorylation at Ser9 inhibits GSK3β activity.

    • β-catenin: A key downstream effector in this pathway.

Quantitative Data Presentation

The following table summarizes representative quantitative western blot data from a study investigating the effects of a 5α-reductase inhibitor on protein expression in human dermal papilla cells stimulated with DHT. This data serves as an example of the expected outcomes when analyzing the effects of this compound.

Target ProteinTreatment GroupNormalized Expression Level (relative to DHT control)Fold Change
5α-reductase type IIDHT (100 nM)1.00-
Finasteride (200 nM)0.34-2.94
5α-reductase Inhibitor (10%)0.24-4.17
5α-reductase Inhibitor (20%)0.21-4.76
BaxDHT (100 nM)1.00-
Finasteride (200 nM)0.78-1.28
5α-reductase Inhibitor (20%)0.86-1.16

Data adapted from a study on a novel 5α-reductase inhibitor in human dermal papilla cells[9]. The values are illustrative and may not be directly transferable to this compound treatment in different cell types.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest (e.g., LNCaP, PC3, or other androgen-responsive cell lines) in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce the influence of growth factors in the serum, you may switch to a low-serum or serum-free medium for 12-24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction
  • Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder to identify the protein size. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Visualizations

Signaling Pathway of 5α-Reductase and Androgen Receptor

five_alpha_reductase_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone_ext Testosterone Testosterone Testosterone Testosterone_ext->Testosterone Diffusion DHT Dihydrotestosterone (DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Binds Catalyzes AR_DHT_complex AR-DHT Complex AR_DHT_complex_nuc AR-DHT Complex AR_DHT_complex->AR_DHT_complex_nuc Translocation Catalyzes Five_alpha_reductase 5α-Reductase Five_alpha_reductase->Testosterone Catalyzes ONO3805 This compound ONO3805->Five_alpha_reductase Inhibits Catalyzes ARE Androgen Response Element (ARE) AR_DHT_complex_nuc->ARE Binds Catalyzes Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Catalyzes western_blot_workflow start Cell Culture & This compound Treatment protein_extraction Protein Extraction (Lysis & Quantification) start->protein_extraction sds_page SDS-PAGE (Protein Separation) protein_extraction->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

References

Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with ONO-4578, a Representative EP4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While initial inquiries for ONO-3805 identify it as a 5α-reductase inhibitor, the broader interest in "ONO" compounds within oncology and inflammation research often pertains to small molecule inhibitors of signaling pathways. Notably, ONO-4578 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4, which is under investigation for its role in cancer immunotherapy.[1][2][3] PGE2 in the tumor microenvironment can suppress anti-tumor immunity through the EP4 receptor.[2][3][4] ONO-4578 is expected to exert its anti-tumor effect by blocking this immunosuppressive signaling.[3][4]

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with a representative EP4 antagonist, ONO-4578. The protocols detailed herein are designed to enable the assessment of the pharmacodynamic effects of ONO-4578 on the EP4 signaling pathway within the tissue context. This includes methods for the detection of key downstream biomarkers.

Targeted Signaling Pathway: EP4 Receptor Signaling

The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, primarily signals through the Gsα subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This in turn activates Protein Kinase A (PKA), which can phosphorylate the transcription factor CREB (cAMP response element-binding protein). Additionally, EP4 signaling can involve the PI3K/Akt pathway.[6] By blocking the binding of PGE2 to the EP4 receptor, ONO-4578 is expected to inhibit these downstream signaling events.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EP4_Receptor EP4 Receptor AC Adenylyl Cyclase EP4_Receptor->AC Activates PI3K PI3K EP4_Receptor->PI3K Activates PGE2 PGE2 PGE2->EP4_Receptor Binds ONO_4578 ONO-4578 (Antagonist) ONO_4578->EP4_Receptor Blocks cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates pCREB p-CREB PKA->pCREB Phosphorylates Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription (e.g., COX-2, β-catenin) Akt->Gene_Transcription pCREB->Gene_Transcription

Data Presentation: Expected Outcomes of ONO-4578 Treatment

The following tables summarize hypothetical quantitative data from IHC analysis of tumor tissues treated with ONO-4578. The staining intensity is scored from 0 (none) to 3 (strong), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated using the formula: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells) , providing a score from 0 to 300.[7][8][9]

Table 1: IHC Analysis of Phospho-CREB (Ser133) in ONO-4578 Treated Tumors

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control2.7 ± 0.588 ± 9245 ± 40
ONO-4578 (Low Dose)1.4 ± 0.642 ± 1275 ± 25
ONO-4578 (High Dose)0.6 ± 0.318 ± 720 ± 10

Table 2: IHC Analysis of COX-2 in ONO-4578 Treated Tumors

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control2.5 ± 0.475 ± 11210 ± 35
ONO-4578 (Low Dose)1.2 ± 0.535 ± 1065 ± 20
ONO-4578 (High Dose)0.5 ± 0.215 ± 618 ± 8

Table 3: IHC Analysis of Nuclear β-catenin in ONO-4578 Treated Tumors

Treatment GroupStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Mean ± SD)
Vehicle Control2.2 ± 0.665 ± 15160 ± 45
ONO-4578 (Low Dose)1.0 ± 0.428 ± 950 ± 18
ONO-4578 (High Dose)0.4 ± 0.212 ± 515 ± 7

Experimental Protocols

General Immunohistochemistry Workflow

IHC_Workflow Start Tissue Sample (FFPE) Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking_Peroxidase Endogenous Peroxidase Blocking Antigen_Retrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Blocking Blocking_Peroxidase->Blocking_Nonspecific Primary_Antibody Primary Antibody Incubation Blocking_Nonspecific->Primary_Antibody Secondary_Antibody Secondary Antibody (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chromogenic Detection (DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Analysis Microscopic Analysis & Quantification Dehydration_Mounting->Analysis

Detailed Staining Protocol for FFPE Tissues

This protocol provides a general framework. Optimization for specific antibodies and tissue types is recommended.

1. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5-10 minutes each.

  • Transfer slides through two changes of 100% ethanol (B145695) for 3-5 minutes each.

  • Incubate in 95% ethanol for 3 minutes.

  • Incubate in 70% ethanol for 3 minutes.

  • Rinse slides in running deionized water for 5 minutes.[10][11]

2. Antigen Retrieval

  • Heat-Induced Epitope Retrieval (HIER) is recommended for the proposed targets.

  • Immerse slides in a staining dish containing an appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 for p-CREB and β-catenin; Tris-EDTA, pH 9.0 for COX-2).[10][12][13]

  • Heat the slides in a water bath, steamer, or pressure cooker to 95-100°C for 20-30 minutes.[10][14]

  • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

  • Rinse the slides with a wash buffer (e.g., PBS or TBS) two times for 5 minutes each.

3. Blocking and Staining

  • Endogenous Peroxidase Block: To quench endogenous peroxidase activity, incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[15][16] Rinse with wash buffer.

  • Non-specific Binding Block: Apply a blocking solution (e.g., 5% normal goat serum in TBS) and incubate for 30-60 minutes in a humidified chamber.[10]

  • Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody (diluted in antibody diluent) to the sections. Recommended starting dilutions:

    • Anti-phospho-CREB (Ser133)

    • Anti-COX-2

    • Anti-β-catenin

  • Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) and incubate for 30-60 minutes at room temperature.[10]

  • Rinse slides three times with wash buffer for 5 minutes each.

4. Detection, Counterstaining, and Mounting

  • Chromogen Detection: Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.[11]

  • Rinse slides with deionized water to stop the reaction.

  • Counterstaining: Immerse slides in hematoxylin (B73222) for 30-60 seconds to stain the cell nuclei blue.[10]

  • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol (70%, 95%, 100%) and two changes of xylene.[10][17]

  • Apply a coverslip using a permanent mounting medium.

5. Analysis

  • Examine the stained slides using a light microscope.

  • For quantitative analysis, capture images and use image analysis software to determine the staining intensity and percentage of positive cells to calculate the H-Score.[18][19][20][21][22]

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Inactive primary/secondary antibodyUse a new batch of antibody; verify with a positive control tissue.
Inadequate antigen retrievalOptimize HIER time, temperature, and buffer pH.
Incorrect antibody dilutionPerform a dilution series to find the optimal concentration.
High Background Non-specific antibody bindingIncrease blocking time; use serum from the same species as the secondary antibody.
Endogenous peroxidase activityEnsure adequate quenching with 3% H₂O₂.
Antibody concentration too highFurther dilute the primary or secondary antibody.
Overstaining Incubation time too longReduce incubation time for primary/secondary antibody or DAB.
Antibody concentration too highFurther dilute the primary or secondary antibody.

These protocols and application notes provide a robust starting point for researchers investigating the effects of ONO-4578 and other EP4 antagonists on tissue samples. Adherence to these guidelines, with appropriate optimization, will facilitate the generation of reliable and reproducible immunohistochemistry data.

References

Troubleshooting & Optimization

ONO-3805 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of ONO-3805.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-steroidal inhibitor of 5 alpha-reductase.[1][2][3] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting 5 alpha-reductase, this compound effectively blocks this conversion, making it a valuable tool for studying androgen-dependent pathways.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). In solvent, it is recommended to store aliquots at -80°C for up to 1 year. For short-term storage of solutions, 0-4°C is suitable for days to weeks.[4] It is also advised to protect the compound from light and moisture.[4]

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving properly in my chosen solvent.

  • Solution:

    • Solvent Choice: this compound is reported to be soluble in DMSO. If you are using other solvents, you may encounter solubility issues. It is highly recommended to use DMSO for initial stock solution preparation.

    • Warming and Sonication: Gentle warming of the solution (e.g., to 37°C) and brief sonication can aid in dissolution. However, be cautious with temperature to avoid degradation. For sonication, using an ultrasonic cleaner is recommended over an ultrasonic disruptor to prevent localized heating.[3]

    • Fresh Solvent: Ensure that the DMSO used is anhydrous and of high purity. DMSO is hygroscopic and absorbed water can affect the solubility of compounds.

Problem: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media).

  • Solution:

    • Lower Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the aqueous solution exceeds its solubility limit. Try lowering the final working concentration.

    • Increase DMSO Percentage: While it is important to keep the final DMSO concentration in your assay low to avoid solvent-induced toxicity (typically <0.5%), a slight increase may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • Use of Pluronic F-68 or other surfactants: For in vivo studies or challenging in vitro systems, the addition of a small amount of a biocompatible surfactant like Tween 80 or the use of formulations with co-solvents such as PEG300 can help to maintain solubility.[1][3]

Stability Issues

Problem: I am concerned about the stability of my this compound stock solution after multiple freeze-thaw cycles.

  • Solution:

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes upon preparation. This ensures that the main stock remains frozen and protected from degradation.

    • Limit Freeze-Thaw Cycles: If aliquoting is not possible, limit the number of freeze-thaw cycles to a minimum. While specific data on this compound is unavailable, repeated freezing and thawing can degrade many small molecules.

Problem: How stable is this compound in my aqueous experimental buffer at a specific pH?

  • Solution:

    • pH Considerations: The stability of a compound in aqueous solution can be highly pH-dependent. While specific stability data for this compound across different pH ranges is not published, it is a general recommendation to prepare fresh dilutions in your experimental buffer immediately before use.

    • Perform a Stability Test: If your experiment requires prolonged incubation, it is advisable to conduct a preliminary stability test. This can be done by incubating this compound in your buffer for the duration of your experiment and then analyzing the sample (e.g., by HPLC) to check for degradation.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterDetailsSource
Solubility Soluble in DMSO[4]
Powder Storage -20°C for up to 3 years[3]
In-Solvent Storage -80°C for up to 1 year[3]
Short-Term Solution Storage 0-4°C for days to weeks[4]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound sodium salt (Molecular Weight: 525.62 g/mol ), you would weigh 5.26 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Gently vortex the solution. If necessary, briefly sonicate in an ultrasonic water bath or warm to 37°C to ensure complete dissolution.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C.

General Protocol for In Vitro Cell-Based Assays
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to your cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period according to your experimental design.

  • Assay: Following incubation, perform your desired downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).

Visualizations

Signaling Pathway of 5 alpha-Reductase Inhibition

5_alpha_Reductase_Pathway cluster_AR_binding Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Converts to AR Androgen Receptor (AR) DHT->AR Binds to DHT_AR_Complex DHT-AR Complex Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates to Gene_Transcription Androgen-Responsive Gene Transcription Nucleus->Gene_Transcription Initiates ONO3805 This compound ONO3805->SRD5A Inhibits

Caption: Mechanism of this compound action on the 5 alpha-reductase pathway.

Experimental Workflow for In Vitro Studies

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solutions in Culture Medium Store_Stock->Prepare_Working Seed_Cells->Prepare_Working Treat_Cells Treat Cells with This compound Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: General workflow for conducting in vitro experiments with this compound.

Logical Troubleshooting Flow for Solubility Issues

Solubility_Troubleshooting Start Issue: this compound Precipitation Check_Concentration Is the Final Concentration too high? Start->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_DMSO Is the final DMSO concentration sufficient? Check_Concentration->Check_DMSO No Resolved Issue Resolved Lower_Concentration->Resolved Increase_DMSO Slightly increase DMSO % (run vehicle control) Check_DMSO->Increase_DMSO No Consider_Formulation Consider using surfactants (e.g., Tween 80) Check_DMSO->Consider_Formulation Yes, still precipitates Increase_DMSO->Resolved Consider_Formulation->Resolved

References

Optimizing ONO-3805 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONO-3805. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal inhibitor of 5α-reductase.[1][2] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[3][4] By inhibiting 5α-reductase, this compound effectively blocks the production of DHT, thereby attenuating the activation of the androgen receptor (AR) signaling pathway.[3][4] This pathway is known to be crucial for the growth and survival of certain types of cells, particularly prostate cancer cells.[3][5]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[6] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in cell culture medium to the desired working concentration. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term use. When preparing the working solution, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As there is limited publicly available data on the IC50 values of this compound in various cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system. A typical starting range for a new compound might be from 0.1 µM to 100 µM.

Q4: What are the known downstream effects of inhibiting 5α-reductase with this compound?

Inhibition of 5α-reductase by this compound leads to a decrease in DHT levels. This, in turn, reduces the activation of the androgen receptor. The AR is a transcription factor that, when activated by androgens, translocates to the nucleus and regulates the expression of a wide range of genes involved in cell proliferation, survival, and apoptosis.[4][7] Therefore, treatment with this compound is expected to modulate the expression of AR target genes, which may lead to decreased cell proliferation and/or induction of apoptosis in androgen-sensitive cells.[3][7]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Low Viability
Potential Cause Recommended Solution
High concentration of this compound: The concentration used may be too high for the specific cell line, leading to off-target effects or general toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration range. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and assess cell viability using an appropriate assay (e.g., MTT, resazurin, or CellTiter-Glo).
Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is kept at a minimum, typically below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to assess the effect of the solvent alone.
Suboptimal cell health: The cells may have been unhealthy or stressed before the addition of the compound.Ensure that cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. Maintain proper cell culture conditions, including temperature, CO2 levels, and humidity.
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and response to treatment.Regularly check cell cultures for any signs of contamination. Use aseptic techniques and periodically test for mycoplasma.
Issue 2: Lack of Observable Effect
Potential Cause Recommended Solution
Sub-optimal concentration of this compound: The concentration used may be too low to elicit a biological response.Perform a dose-response experiment to identify the effective concentration range for your cell line.
Cell line is not sensitive to 5α-reductase inhibition: The cell line may not express 5α-reductase or may have a downstream signaling pathway that is independent of androgen receptor activation.Verify the expression of 5α-reductase and the androgen receptor in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to be sensitive to 5α-reductase inhibitors (e.g., LNCaP).
Compound degradation: this compound may be unstable in the cell culture medium over the course of the experiment.Prepare fresh working solutions of this compound for each experiment. If the experiment is long, consider replenishing the medium with fresh compound at regular intervals.
Incorrect experimental endpoint: The chosen assay may not be suitable for detecting the effects of this compound.Consider using multiple assays to assess different cellular responses, such as proliferation (e.g., BrdU incorporation), apoptosis (e.g., caspase-3/7 activity, Annexin V staining), or changes in the expression of specific AR target genes (e.g., PSA).

Data Presentation

As specific IC50 values for this compound are not widely published, we provide the following table as a template for researchers to summarize their own dose-response data. This structured format will allow for easy comparison of the compound's potency across different cell lines and experimental conditions.

Cell LineTreatment DurationAssay TypeIC50 (µM)Maximum Inhibition (%)
e.g., LNCaPe.g., 72 hourse.g., MTTUser-determinedUser-determined
e.g., PC-3e.g., 72 hourse.g., MTTUser-determinedUser-determined
e.g., DU145e.g., 72 hourse.g., MTTUser-determinedUser-determined

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest (e.g., LNCaP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to prepare a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 1-2 hours at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Use a suitable software (e.g., GraphPad Prism) to calculate the IC50 value from the dose-response curve.

Visualizations

experimental_workflow Experimental Workflow: Determining Optimal this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound serial dilutions treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT) incubation->viability_assay data_acquisition Measure absorbance/fluorescence viability_assay->data_acquisition data_analysis Calculate IC50 and plot dose-response curve data_acquisition->data_analysis

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway 5-alpha Reductase and Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5-alpha Reductase (SRD5A) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP HSP->AR ONO3805 This compound ONO3805->SRD5A Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation (e.g., PSA, TMPRSS2) Transcription->Proliferation Apoptosis Inhibition of Apoptosis (e.g., Bcl-2) Transcription->Apoptosis

Caption: Simplified 5α-reductase and androgen receptor signaling pathway.

References

Technical Support Center: ONO-3805 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-3805 in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound in a question-and-answer format.

1. Formulation and Administration Issues

  • Q1: My this compound is not dissolving for in vivo administration. What should I do?

    A1: this compound is a non-steroidal small molecule and may have limited aqueous solubility. The sodium salt form is generally more soluble in aqueous solutions. However, if you are encountering solubility issues, consider the following tiered approach:

    • Tier 1: Co-solvents: Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo use in rodents, the final concentration of DMSO should typically be kept below 10% of the total injection volume to avoid toxicity. For sensitive animal models like nude or transgenic mice, a lower concentration of DMSO (e.g., <2%) is recommended.[1] Always include a vehicle-only control group in your experiment to account for any effects of the solvent.

    • Tier 2: Surfactants and Solubilizing Agents: If co-solvents are insufficient or not suitable for your experimental design, consider using surfactants or other solubilizing agents. Common examples include Tween 80, polyethylene (B3416737) glycol (PEG), or cyclodextrins. A typical formulation might involve dissolving this compound in a small amount of DMSO, then diluting with a mixture of PEG300, Tween 80, and saline or PBS.

    • Tier 3: Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the solubility and absorption of poorly water-soluble compounds. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Q2: What is the recommended route of administration for this compound in animal models?

    A2: The optimal route of administration will depend on your experimental goals (e.g., assessing local vs. systemic effects) and the formulation. Common routes for small molecule inhibitors in preclinical studies include:

    • Oral (p.o.): Suitable for assessing the compound's potential as an oral therapeutic. Requires a formulation that ensures adequate absorption from the gastrointestinal tract.

    • Intraperitoneal (i.p.): Often used for systemic administration in rodents as it allows for rapid absorption into the bloodstream.

    • Subcutaneous (s.c.): Can provide a slower, more sustained release of the compound compared to i.p. injection.

    • Intravenous (i.v.): Used for direct systemic administration and to determine pharmacokinetic parameters like clearance and volume of distribution. This route requires a formulation that is sterile and free of particulates.

2. Efficacy and Endpoint Issues

  • Q3: I am not observing the expected reduction in prostate size in my animal model of benign prostatic hyperplasia (BPH). What could be the reason?

    A3: A lack of efficacy could be due to several factors:

    • Poor Bioavailability: The formulation and route of administration may not be providing adequate systemic exposure to the compound. Consider reformulating or changing the administration route. Measuring plasma concentrations of this compound can help determine if the compound is being absorbed.

    • Timing of Treatment and Endpoint Assessment: The duration of treatment may be too short to induce a significant reduction in prostate size. For BPH models, treatment periods of several weeks are often necessary. Ensure that the endpoint assessment is timed appropriately based on the expected mechanism of action.

    • Model-Specific Factors: The animal model used may not be appropriate or the induction of BPH (e.g., with testosterone) may not have been successful. Verify the development of BPH in your control animals.

  • Q4: How can I confirm that this compound is hitting its target in vivo?

    A4: To confirm target engagement, you should measure the levels of dihydrotestosterone (B1667394) (DHT), the product of 5-alpha reductase activity. A significant reduction in DHT levels in the serum and/or prostate tissue of treated animals compared to controls would indicate successful target inhibition. You can also measure testosterone (B1683101) levels, which may increase due to the blockage of its conversion to DHT.

3. Toxicity and Side Effect Issues

  • Q5: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

    A5: Toxicity can be related to the compound itself or the vehicle used for administration.

    • Vehicle Toxicity: Ensure that the concentration of any organic solvents (e.g., DMSO) is within the tolerated range for the animal species and strain you are using. Always include a vehicle control group to assess the effects of the formulation components.

    • Compound-Specific Toxicity: If toxicity is observed in the this compound treated group but not the vehicle control, you may need to reduce the dose. A maximum tolerated dose (MTD) study can be performed to determine the highest dose that can be administered without causing significant toxicity.

    • Known Side Effects of the Drug Class: 5-alpha reductase inhibitors as a class are known to have potential side effects, including sexual dysfunction. While this is more commonly reported in humans, it is worth considering if you observe any unexpected behavioral changes in your animals.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a non-steroidal inhibitor of 5-alpha reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound reduces DHT levels, which can be beneficial in androgen-dependent conditions such as benign prostatic hyperplasia.

  • What is the known potency of this compound? An in vitro study using homogenates of rat anterior pituitary glands found that this compound inhibited the formation of DHT from testosterone with a non-competitive inhibition pattern. The inhibition constant (Ki value) was determined to be 3.9 x 10-11 M.[2]

  • Which animal models are suitable for in vivo studies with this compound? Rodent models, particularly rats, are commonly used to study the effects of 5-alpha reductase inhibitors on benign prostatic hyperplasia (BPH). BPH can be induced in rats by the administration of testosterone. Dog models of spontaneous BPH are also used and may have greater translational relevance to the human condition.

Quantitative Data Summary

ParameterThis compoundFinasteride (B1672673) (analogue)Dutasteride (B1684494) (analogue)
Mechanism of Action Non-steroidal 5-alpha reductase inhibitorSteroidal 5-alpha reductase inhibitor (Type 2 selective)Steroidal 5-alpha reductase inhibitor (Type 1 and 2 dual inhibitor)
In Vitro Potency (Ki) 3.9 x 10-11 M (rat pituitary 5α-reductase)[2]~6.9 x 10-8 M (human type 2 5α-reductase)~6 x 10-9 M (human type 1 5α-reductase), ~7 x 10-9 M (human type 2 5α-reductase)
Reported In Vivo Dosage (Rats) Not available in English literature5 mg/kg (oral)0.5 mg/rat/day (in drinking water)

Note: The in vivo dosages for finasteride and dutasteride are provided as examples from the literature and should be used as a starting point for designing dose-ranging studies for this compound. The optimal dose of this compound will need to be determined empirically.

Experimental Protocols

Protocol: Induction of Benign Prostatic Hyperplasia (BPH) and Treatment with a 5-Alpha Reductase Inhibitor in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • BPH Induction:

    • Administer testosterone propionate (B1217596) (e.g., 3 mg/kg, subcutaneously) daily for a specified period (e.g., 4 weeks) to induce prostatic hyperplasia.

  • Experimental Groups (n=8-10 animals per group):

    • Group 1: Sham control (vehicle for testosterone and vehicle for inhibitor).

    • Group 2: BPH control (testosterone + vehicle for inhibitor).

    • Group 3: this compound treatment (testosterone + this compound at desired dose).

    • (Optional) Group 4: Positive control (testosterone + finasteride or dutasteride).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Administer this compound daily via the chosen route (e.g., oral gavage or intraperitoneal injection) concurrently with testosterone administration.

  • Monitoring:

    • Monitor animal body weight and general health daily.

  • Endpoint Assessment (at the end of the treatment period):

    • Euthanize animals and collect blood via cardiac puncture for serum analysis.

    • Dissect the prostate gland, bladder, and seminal vesicles.

    • Record the wet weight of the prostate.

    • Divide the prostate tissue for:

      • Histological analysis (fix in 10% neutral buffered formalin).

      • Biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).

  • Biochemical Analysis:

    • Measure serum and intraprostatic levels of testosterone and DHT using ELISA or LC-MS/MS.

  • Histological Analysis:

    • Embed fixed prostate tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Evaluate epithelial and stromal proliferation, and other histological features of BPH.

Visualizations

Signaling_Pathway Testosterone Testosterone Five_AR 5-alpha Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Five_AR->DHT ONO_3805 This compound ONO_3805->Five_AR Gene_Expression Gene Expression (Growth & Proliferation) AR->Gene_Expression Prostate_Enlargement Prostate Enlargement (BPH) Gene_Expression->Prostate_Enlargement

Caption: Signaling pathway of testosterone conversion and this compound inhibition.

Troubleshooting_Workflow Start In Vivo Experiment Issue (e.g., Lack of Efficacy) Check_Formulation Step 1: Verify Formulation - Solubility - Stability Start->Check_Formulation Check_Dose Step 2: Evaluate Dose - Is it in the expected range? - Perform dose-response study Check_Formulation->Check_Dose Check_PK Step 3: Assess Pharmacokinetics - Measure plasma drug levels - Is bioavailability adequate? Check_Dose->Check_PK Check_Target Step 4: Confirm Target Engagement - Measure serum/tissue DHT levels Check_PK->Check_Target Check_Model Step 5: Validate Animal Model - Is BPH induced in controls? - Is the model appropriate? Check_Target->Check_Model Resolution Identify and Resolve Issue Check_Model->Resolution

Caption: Troubleshooting workflow for in vivo experiments.

Formulation_Decision_Tree Start This compound Formulation Aqueous_Solubility Is it soluble in aqueous buffer? Start->Aqueous_Solubility Use_Aqueous Use aqueous solution Aqueous_Solubility->Use_Aqueous Yes Try_Cosolvent Try co-solvent (e.g., DMSO) Aqueous_Solubility->Try_Cosolvent No Use_Cosolvent Use co-solvent formulation (e.g., DMSO/Saline) Try_Cosolvent->Use_Cosolvent Soluble Try_Surfactant Add surfactant/ solubilizer (e.g., Tween 80, PEG) Try_Cosolvent->Try_Surfactant Not Soluble Use_Surfactant Use complex formulation (e.g., DMSO/PEG/Tween/Saline) Try_Surfactant->Use_Surfactant Soluble Consider_Lipid Consider lipid-based formulation (for oral) Try_Surfactant->Consider_Lipid Not Soluble

References

ONO-3805 long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of ONO-3805.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C for a period of months to years. It should be kept in a dry and dark environment.[1]

Q2: How should I store this compound for short-term use?

A2: For short-term storage of a few days to weeks, the solid powder can be kept at 0 - 4°C in a dry and dark place.[1]

Q3: What are the storage recommendations for this compound stock solutions?

A3: Stock solutions of this compound can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1]

Q4: In what solvent can I dissolve this compound?

A4: this compound is soluble in DMSO.[1]

Q5: Is this compound sensitive to light?

A5: It is recommended to store this compound in the dark, suggesting potential light sensitivity.[1]

Q6: What is the shelf life of this compound?

A6: If stored properly under the recommended conditions, this compound has a shelf life of over two years.[1]

Q7: How is this compound shipped, and is it stable at ambient temperatures?

A7: this compound is shipped under ambient temperature as a non-hazardous chemical. It is stable enough for a few weeks during ordinary shipping and time spent in customs.[1]

Troubleshooting Guide

Issue 1: Difficulty dissolving the this compound powder.

  • Possible Cause: Incorrect solvent or insufficient mixing.

  • Solution: Ensure you are using DMSO as the solvent.[1] To aid dissolution, you can gently warm the solution or use an ultrasonic bath. For preparing stock solutions, refer to the table below for recommended solvent volumes.

Issue 2: Inconsistent experimental results.

  • Possible Cause 1: Improper storage leading to degradation.

  • Solution: Always store the solid compound and stock solutions at the recommended temperatures (-20°C for long-term, 0-4°C for short-term) and protect from light.[1]

  • Possible Cause 2: Multiple freeze-thaw cycles of the stock solution.

  • Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Issue 3: Potential solvent effects in in vivo studies.

  • Possible Cause: High concentration of DMSO in the final formulation.

  • Solution: For in vivo experiments, it is crucial to minimize the concentration of DMSO. A suggested formulation for animal studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[2][3] Always include a vehicle-only control group in your experiments to assess any solvent-specific effects.

Quantitative Data Summary

ParameterConditionDurationReference
Solid Powder Storage (Long-term) -20°C, dry, darkMonths to years[1]
Solid Powder Storage (Short-term) 0 - 4°C, dry, darkDays to weeks[1]
Stock Solution Storage (Long-term) -20°CMonths[1]
Stock Solution Storage (Short-term) 0 - 4°CDays to weeks[1]
Shipping Ambient temperatureA few weeks[1]
Shelf Life Properly stored> 2 years[1]

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 525.62 g/mol ), you would need 5.26 mg of this compound.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex or sonicate the solution until the powder is completely dissolved.

    • Aliquot the stock solution into single-use tubes and store at -20°C for long-term use.

2. General Protocol for In Vitro Cell-Based Assays

  • Objective: To assess the effect of this compound on cells in culture.

  • Procedure:

    • Culture your target cells to the desired confluency in appropriate multi-well plates.

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

    • At the end of the incubation period, perform the relevant cellular assays (e.g., cell viability, protein expression analysis, etc.).

Visualizations

ONO_3805_Troubleshooting_Workflow This compound Troubleshooting Guide start Start issue Experimental Issue Encountered start->issue dissolution Difficulty Dissolving Powder? issue->dissolution Dissolution Problem inconsistent Inconsistent Results? issue->inconsistent Inconsistency invivo In Vivo Solvent Effects? issue->invivo In Vivo Issue dissolution->inconsistent No check_solvent Use DMSO as solvent. Consider gentle warming or sonication. dissolution->check_solvent Yes inconsistent->invivo No check_storage Verify storage conditions: -20°C long-term, 0-4°C short-term. Protect from light. inconsistent->check_storage Yes formulation Use appropriate in vivo formulation (e.g., with PEG300, Tween 80). Include vehicle control group. invivo->formulation Yes end Problem Resolved invivo->end No check_solvent->end aliquot Aliquot stock solutions to avoid multiple freeze-thaw cycles. check_storage->aliquot aliquot->end formulation->end ONO_3805_Signaling_Pathway This compound Mechanism of Action testosterone Testosterone reductase 5α-Reductase testosterone->reductase dht Dihydrotestosterone (DHT) reductase->dht ono3805 This compound ono3805->inhibition inhibition->reductase

References

Technical Support Center: ONO-3805 & DMSO Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-3805 in their experiments, with a specific focus on addressing potential toxicity and artifacts arising from the use of Dimethyl Sulfoxide (DMSO) as a vehicle control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-steroidal inhibitor of 5α-reductase.[1][2] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT, which is implicated in various androgen-dependent conditions.

Q2: Is this compound soluble in DMSO?

Yes, this compound is soluble in DMSO.[3] DMSO is a common solvent used to prepare stock solutions of hydrophobic compounds like this compound for in vitro and in vivo experiments.

Q3: What is the recommended final concentration of DMSO for my control experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, with ≤ 0.1% (v/v) being the ideal target to minimize cytotoxicity.[4][5] However, the sensitivity to DMSO can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the optimal non-toxic concentration for your specific cell line.

Q4: Can DMSO itself affect the signaling pathway I am studying?

Yes, DMSO can have biological effects beyond its role as a solvent. Studies have shown that DMSO can influence various cellular processes. For instance, low concentrations of DMSO have been reported to suppress the expression of the androgen receptor (AR) and its splice variants in castration-resistant prostate cancer cells.[6] Additionally, DMSO has been observed to affect the steroidogenic capacity of cultured rat Leydig cells.[7] Therefore, it is critical to include a DMSO-only vehicle control in your experimental design to differentiate the effects of this compound from any solvent-related artifacts.

Troubleshooting Guide

Issue 1: High background toxicity or unexpected cell death in my DMSO vehicle control.

Possible Cause: The concentration of DMSO is too high for your specific cell line.

Solution:

  • Determine the No-Observable-Adverse-Effect Level (NOAEL) for DMSO: Conduct a dose-response experiment with DMSO alone on your cell line. This will help you identify the highest concentration of DMSO that does not cause significant cytotoxicity.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your experiments. This may require preparing a more concentrated stock solution of this compound, if its solubility allows.

  • Minimize Exposure Time: If possible, reduce the duration of cell exposure to the DMSO-containing medium.

Quantitative Data Summary: DMSO Cytotoxicity in Various Cell Lines

Cell LineDMSO ConcentrationExposure TimeObserved EffectReference
Various Cancer Cell Lines≤ 0.5%-Generally considered safe[4]
Most Cell Lines≤ 0.1%-Ideal to minimize cytotoxicity[5]
RAW 264.70.25%-No cytotoxicity observed[8]
Castration-Resistant Prostate Cancer Cells (22Rv1)0.1% - 1%96 hoursMinimal cytotoxicity[6]
Castration-Resistant Prostate Cancer Cells (22Rv1)2.5%96 hours~20% cytotoxicity[6]
Issue 2: this compound precipitates out of solution when added to the cell culture medium.

Possible Cause: The solubility of this compound is exceeded upon dilution in the aqueous culture medium. This phenomenon is known as "salting out."

Solution:

  • Prepare a Higher Concentration Stock in DMSO: This allows for a smaller volume of the stock solution to be added to the culture medium, thereby lowering the final DMSO concentration and reducing the risk of precipitation.

  • Serial Dilutions in Culture Medium: Instead of adding the DMSO stock directly to the final culture volume, perform serial dilutions in pre-warmed culture medium. Add the this compound/DMSO stock to a small volume of medium first, mix well, and then transfer this to the final volume.

  • Vortexing During Dilution: When diluting the DMSO stock, vortex the culture medium to ensure rapid and uniform dispersion of the compound.

  • Use of a Surfactant (for in vivo studies): For animal studies, formulations may include surfactants like Tween 80 to improve solubility and stability.

Issue 3: Inconsistent or unexpected results in my 5α-reductase activity assay.

Possible Cause: DMSO may be interfering with the assay components or the enzymatic activity itself.

Solution:

  • Validate the Assay with a DMSO Control: Run a control with the highest concentration of DMSO used in your experiment to assess its effect on the 5α-reductase activity measurement. One study found that DMSO concentrations up to 0.1% did not significantly interfere with the polyol pathway flux, which is related to reductase activity.

  • Consider Alternative Solvents: If DMSO interference is confirmed and cannot be mitigated, explore other less biologically active solvents that are compatible with your assay and can solubilize this compound. However, this may require extensive validation.

  • Review Literature for Assay-Specific DMSO Effects: Research whether the specific 5α-reductase assay you are using has any known sensitivities to DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Vehicle Control
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the this compound stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium as was used for the highest concentration of this compound. This ensures that the final concentration of DMSO is consistent across all treatment groups and the vehicle control.

  • Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures.

Visualizations

Signaling_Pathway Testosterone Testosterone SRD5A1 5-alpha Reductase Testosterone->SRD5A1 DHT Dihydrotestosterone SRD5A1->DHT AR Androgen Receptor DHT->AR Gene_Expression Androgen-Responsive Gene Expression AR->Gene_Expression ONO3805 This compound ONO3805->SRD5A1 DMSO DMSO (Vehicle) DMSO->AR May suppress expression

Caption: this compound signaling pathway and potential DMSO interference.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis ONO_stock Prepare this compound Stock in DMSO Treatment Treat cells with this compound and DMSO control ONO_stock->Treatment DMSO_control Prepare DMSO Vehicle Control DMSO_control->Treatment Cells Seed Cells Cells->Treatment Assay Perform Assay (e.g., Viability, Gene Expression) Treatment->Assay Data Data Analysis Assay->Data

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: ONO-3805 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of ONO-3805 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonsteroidal inhibitor of 5 alpha-reductase.[1][2][3] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting 5 alpha-reductase, this compound reduces DHT levels, which can be beneficial in conditions exacerbated by high androgen activity.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

This compound is a lipophilic compound with low aqueous solubility, which presents challenges for in vivo delivery. Key properties are summarized in the table below.

PropertyValueImplication for Formulation
Molecular Weight ~526.6 g/mol [1]Standard for a small molecule drug.
Solubility Soluble in DMSO[1]A co-solvent system is necessary for aqueous-based delivery.
Calculated LogP 6.8[4]High lipophilicity suggests good membrane permeability but poor aqueous solubility.
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[1]Proper storage is crucial to maintain compound integrity.

Q3: What are the recommended vehicles for administering this compound to animal models?

Given its poor water solubility, this compound requires a formulation that can maintain its solubility and facilitate absorption. A common starting point for poorly soluble compounds is a co-solvent system. A widely suggested formulation for research compounds with similar properties consists of:

  • DMSO: To initially dissolve the compound. For normal mice, the concentration of DMSO should be kept below 10%, and for more sensitive strains (e.g., nude or transgenic mice), it should be below 2%.[1]

  • PEG300/PEG400: A water-miscible co-solvent that helps to keep the compound in solution upon dilution.

  • Tween 80 (Polysorbate 80): A surfactant that improves the stability of the formulation and can enhance absorption.

  • Saline or PBS: To bring the formulation to the final injectable volume.

A typical ratio for such a vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[3] Corn oil is another potential vehicle for oral or subcutaneous administration of lipophilic compounds.

Q4: What are the appropriate routes of administration for this compound in animal models?

The choice of administration route will depend on the experimental goals. Common routes for preclinical studies include:

  • Oral (PO): Suitable for assessing oral bioavailability and for chronic dosing studies. Requires a formulation that can withstand the gastrointestinal environment and facilitate absorption.

  • Intraperitoneal (IP): Often used in rodents for systemic delivery when oral administration is not feasible or to bypass first-pass metabolism. It allows for the administration of larger volumes compared to other parenteral routes.

  • Subcutaneous (SC): Can provide a slower release and more sustained exposure compared to IP or IV injections. The loose skin over the neck and flank are common injection sites in mice.

  • Intravenous (IV): Provides immediate and complete bioavailability, making it the standard for determining pharmacokinetic parameters like clearance and volume of distribution.

Q5: Are there any published pharmacokinetic data for this compound in animal models?

Troubleshooting Guides

Issue 1: Poor Bioavailability and Inconsistent Efficacy After Oral Administration
Potential Cause Troubleshooting Strategy
Poor Solubility and Dissolution in GI Tract Optimize Formulation:Micronization: Reduce the particle size of this compound to increase the surface area for dissolution. • Amorphous Solid Dispersions: Formulate this compound with a polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion, which can improve solubility and dissolution rate. • Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or oil-based solutions to enhance absorption of the lipophilic this compound.
Precipitation of the Compound in the GI Tract Formulation Stability:Inclusion of Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to prevent the compound from precipitating out of solution in the aqueous environment of the gut. • pH Adjustment: If the solubility of this compound is pH-dependent, consider using buffered formulations.
High First-Pass Metabolism Route of Administration:Switch to Parenteral Route: Consider intraperitoneal or subcutaneous administration to bypass the liver's first-pass effect and determine if this improves efficacy.
Inconsistent Dosing Protocol Standardization:Homogeneity of Formulation: For suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee consistent dosing. • Standardize Feeding Schedule: The presence of food can impact the absorption of lipophilic drugs. Standardize the feeding schedule of the animals to reduce variability.
Issue 2: Injection Site Reactions (e.g., inflammation, irritation, necrosis)
Potential Cause Troubleshooting Strategy
Irritating Vehicle or High Concentration of Co-solvents Formulation Optimization:Reduce DMSO Concentration: Lower the percentage of DMSO in the formulation to the minimum required for solubility. • Alternative Vehicles: Explore less irritating vehicles such as corn oil for subcutaneous injections. • pH and Osmolality: Ensure the final formulation is as close to physiological pH (~7.4) and isotonic as possible.
Large Injection Volume Dosing Regimen Adjustment:Split Dosing: If a large volume is required, consider splitting the dose into two or more injection sites. • Increase Concentration: If possible, increase the concentration of this compound to reduce the total volume needed for injection.
Improper Injection Technique Refine Protocol:Slow Injection Rate: Inject the formulation slowly to allow for better tissue distribution and reduce trauma. • Rotate Injection Sites: For studies requiring repeated injections, alternate the injection sites to allow for tissue recovery. • Appropriate Needle Size: Use the smallest gauge needle appropriate for the viscosity of the formulation.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the this compound completely. Vortex or sonicate if necessary.

  • In a separate sterile tube, combine the required volumes of PEG300 and Tween 80.

  • Slowly add the this compound/DMSO solution to the PEG300/Tween 80 mixture while vortexing.

  • Add the required volume of sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to avoid precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may require further optimization.

  • Administer the formulation to the animals at the appropriate volume based on their body weight.

Visualizations

G cluster_pathway 5 Alpha-Reductase Signaling Pathway Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR DHT DHT AR Androgen Receptor DHT->AR Binds Gene_Expression Androgen-Responsive Gene Expression AR->Gene_Expression Activates Five_AR->DHT Conversion ONO_3805 This compound ONO_3805->Five_AR Inhibits

This compound inhibits the conversion of testosterone to DHT.

G cluster_workflow General In Vivo Experimental Workflow Formulation Formulation Development Pilot_PK Pilot Pharmacokinetic Study Formulation->Pilot_PK Dose_Selection Dose Range Selection Pilot_PK->Dose_Selection Efficacy_Study Efficacy Study Dose_Selection->Efficacy_Study Data_Analysis Data Analysis and Interpretation Efficacy_Study->Data_Analysis

A typical workflow for in vivo compound testing.

G cluster_troubleshooting Troubleshooting Poor In Vivo Efficacy Start Poor In Vivo Efficacy Observed Check_Formulation Is the compound soluble and stable in the vehicle? Start->Check_Formulation Optimize_Formulation Optimize Formulation (e.g., change vehicle, add excipients) Check_Formulation->Optimize_Formulation No Check_PK Is there adequate systemic exposure? Check_Formulation->Check_PK Yes Optimize_Formulation->Start Conduct_PK Conduct Pilot PK Study Check_PK->Conduct_PK Unknown Check_Route Is the administration route optimal? Check_PK->Check_Route No Re_evaluate Re-evaluate compound or target engagement Check_PK->Re_evaluate Yes Conduct_PK->Check_PK Change_Route Consider alternative routes (e.g., IP, SC) Check_Route->Change_Route No Check_Route->Re_evaluate Yes Change_Route->Start

A decision tree for troubleshooting poor in vivo efficacy.

References

ONO-3805 half-life in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONO-3805. The information is designed to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of this compound in cell culture?

Currently, there is no publicly available data specifying the exact half-life of this compound in various cell culture conditions. The stability of a compound in vitro can be influenced by several factors, including the cell type, media components, pH, temperature, and the presence of metabolic enzymes. We recommend determining the half-life empirically in your specific experimental system.

Q2: What is the primary mechanism of action for this compound?

This compound is a non-steroidal inhibitor of 5-alpha-reductase.[1][2][3][4] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting 5-alpha-reductase, this compound effectively reduces the levels of DHT.

Q3: How should this compound be stored to ensure stability?

For long-term storage, this compound powder should be kept at -20°C for up to three years.[3][5] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[3][5]

Q4: What factors can influence the stability of this compound in my cell culture experiment?

Several factors can affect the stability and apparent half-life of this compound in cell culture:

  • Metabolic activity of the cells: Different cell lines have varying levels of metabolic enzymes that could potentially degrade the compound.

  • Composition of the culture medium: Components in the serum and the basal medium can interact with the compound.

  • pH of the culture medium: Changes in pH during the experiment can affect the chemical stability of the compound.

  • Light exposure: Some compounds are light-sensitive. It is good practice to minimize light exposure.

  • Adsorption to plasticware: Hydrophobic compounds may adsorb to the surface of cell culture plates and tubes.

Troubleshooting Guides

Problem: Inconsistent or weaker than expected experimental results.

This issue could be related to the degradation of this compound in the cell culture medium over the course of your experiment.

Solution: Determine the experimental half-life of this compound.

It is crucial to determine the half-life of this compound in your specific cell culture setup to ensure that the compound is present at a sufficient concentration throughout the experiment.

Experimental Protocol: Determining the Half-Life of this compound in Cell Culture

This protocol outlines a general method to determine the stability and half-life of this compound in a specific cell culture condition.

1. Materials

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium (with and without cells)

  • Cell line of interest

  • Multi-well cell culture plates

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

  • Incubator (37°C, 5% CO2)

2. Experimental Procedure

  • Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent to a known high concentration.

  • Prepare experimental conditions:

    • Condition A (With Cells): Seed your cells of interest in a multi-well plate and allow them to adhere overnight.

    • Condition B (Without Cells): Add only cell culture medium to a separate multi-well plate. This will serve as a control for non-cellular degradation.

  • Initiate the experiment:

    • Add this compound to the media of both conditions to achieve the final desired concentration.

    • Immediately collect a sample from each condition at time point 0 (T=0). This will be your reference concentration.

  • Time-course sample collection:

    • Incubate the plates at 37°C.

    • Collect media samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample analysis:

    • Analyze the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.

  • Data analysis:

    • Plot the concentration of this compound versus time for both conditions.

    • Calculate the half-life (t½) using a first-order decay model: t½ = 0.693 / k where 'k' is the elimination rate constant.

3. Data Presentation

The quantitative data obtained from the half-life determination experiment should be summarized in a table for clear comparison.

Time Point (Hours)Concentration in Medium (Without Cells) (µM)Concentration in Medium (With Cells) (µM)
010.010.0
29.89.5
49.68.8
89.27.5
128.96.3
248.14.0
486.61.6
725.40.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare this compound Stock Solution add_compound Add this compound to Wells stock_solution->add_compound plate_cells Plate Cells plate_cells->add_compound plate_media Plate Media Only plate_media->add_compound collect_samples Collect Samples at Time Points add_compound->collect_samples lcms_analysis LC-MS/MS Analysis collect_samples->lcms_analysis data_plot Plot Concentration vs. Time lcms_analysis->data_plot half_life_calc Calculate Half-Life data_plot->half_life_calc

Workflow for determining the half-life of this compound in cell culture.

signaling_pathway Testosterone Testosterone Five_AR 5-alpha-reductase Testosterone->Five_AR substrate DHT Dihydrotestosterone (DHT) Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor activation Five_AR->DHT conversion ONO_3805 This compound ONO_3805->Five_AR inhibition Gene_Expression Androgen-Responsive Gene Expression Androgen_Receptor->Gene_Expression regulation

Inhibitory action of this compound on the 5-alpha-reductase pathway.

References

ONO-3805 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding contamination and troubleshooting common issues during experiments with ONO-3805, a non-steroidal 5α-reductase inhibitor. This compound is utilized in research to inhibit the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), with applications in studies related to benign prostatic hyperplasia and other androgen-dependent conditions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal inhibitor of 5α-reductase.[1][2][3] This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound effectively blocks this conversion, reducing the levels of DHT.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[4] Once dissolved in a solvent, the solution should be stored at -80°C for up to one year.[4] The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO.[5] For in vivo studies, a common formulation involves dissolving the compound in DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or PBS.[4]

Q4: Can this compound be used in cell-based experiments?

A4: Yes, this compound can be used for in vitro and cell-based experiments.[4] However, it is crucial to perform a solvent-negative control experiment to ensure that the solvent (e.g., DMSO) does not have non-specific effects on the cells, especially at higher concentrations.[4] For sensitive cell lines like nude mice-derived cells, the DMSO concentration should be kept below 2%.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Contamination of this compound stock solution: Microbial or chemical contamination can alter the compound's activity.1. Prepare fresh stock solutions of this compound using sterile techniques. 2. Filter-sterilize the stock solution through a 0.22 µm filter. 3. Aliquot the stock solution to minimize freeze-thaw cycles.
Degradation of this compound: Improper storage or handling can lead to degradation of the compound.1. Ensure this compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[4] 2. Protect the compound from light.[5] 3. Avoid repeated freeze-thaw cycles.
Cell culture contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cellular responses.1. Regularly test cell cultures for mycoplasma. 2. Practice strict aseptic techniques. 3. Visually inspect cultures for signs of contamination (e.g., turbidity, pH changes).
Low or no inhibitory activity observed Incorrect concentration of this compound: Calculation errors or improper dilution can lead to a sub-optimal concentration.1. Double-check all calculations for preparing working solutions. 2. Use a concentration range to determine the optimal inhibitory concentration for your specific experimental setup.
Inactive enzyme: The 5α-reductase enzyme may be inactive due to improper storage or handling of cell lysates or purified enzyme.1. Prepare fresh cell lysates or use a new batch of purified enzyme. 2. Ensure proper storage conditions for the enzyme.
Sub-optimal assay conditions: pH, temperature, or cofactor concentrations may not be optimal for enzyme activity.1. Optimize the assay buffer and conditions for 5α-reductase activity.
High background signal in assays Non-specific binding: this compound or other assay components may bind non-specifically to the plate or other proteins.1. Include appropriate controls, such as wells with no enzyme or no substrate. 2. Consider using blocking agents in your assay buffer.
Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may interfere with the assay.1. Keep the final solvent concentration low and consistent across all wells. 2. Run a solvent-only control.[4]
Cell toxicity observed High concentration of this compound or solvent: The compound or the solvent may be toxic to the cells at the concentrations used.1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line.[4]

Experimental Protocols

In Vitro 5α-Reductase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on 5α-reductase in a cell-free system.

Materials:

  • Purified 5α-reductase or microsomal fractions from a relevant cell line (e.g., LNCaP)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • Stopping solution (e.g., ethyl acetate)

  • 96-well microplate

  • Incubator

  • LC-MS/MS or ELISA kit for DHT quantification

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by serial dilution in the assay buffer.

    • Prepare solutions of testosterone and NADPH in the assay buffer.

  • Assay Procedure:

    • Add the purified enzyme or microsomal fraction to the wells of a 96-well plate.

    • Add the this compound working solutions or vehicle control (assay buffer with the same concentration of DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding testosterone and NADPH to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping solution.

  • Quantification and Data Analysis:

    • Extract the DHT from the reaction mixture.

    • Quantify the amount of DHT produced using LC-MS/MS or an ELISA kit.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based 5α-Reductase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on 5α-reductase activity in a cellular context.

Materials:

  • Androgen-responsive cell line (e.g., LNCaP)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Testosterone

  • This compound

  • Lysis buffer

  • 96-well cell culture plate

  • Incubator

  • LC-MS/MS or ELISA kit for DHT quantification

Methodology:

  • Cell Culture and Seeding:

    • Culture the cells in the appropriate medium supplemented with FBS.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare working solutions of this compound and testosterone in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

    • Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours).

    • Add testosterone to the wells to initiate the conversion to DHT.

    • Incubate the plate for a defined period (e.g., 24-48 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant or lyse the cells to measure intracellular DHT levels.

    • Quantify the amount of DHT using LC-MS/MS or an ELISA kit.

  • Data Analysis:

    • Normalize the DHT levels to the cell number or total protein concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Data Presentation

Table 1: Potency of 5α-Reductase Inhibitors

CompoundTargetIC50 (µM)Assay SystemReference
Finasteride5α-Reductase0.036Rat Liver Enzyme Assay[6]
Dutasteride5α-Reductase0.0048Rat Liver Enzyme Assay[6]
(+)-Eperua-8,13-dien-15-oic acid5α-Reductase14.19 ± 2.87LNCaP cell-based assay[7][8]
(+)-Eperua-7,13-dien-15-oic acid5α-Reductase14.65 ± 0.31LNCaP cell-based assay[7][8]

Visualizations

Signaling Pathway of Steroidogenesis

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Testosterone Testosterone Progesterone->Testosterone DHT DHT Testosterone->DHT 5a-Reductase 5a-Reductase 5a-Reductase This compound This compound This compound->5a-Reductase inhibits

Caption: Simplified steroidogenesis pathway showing the action of this compound.

Experimental Workflow for In Vitro Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound Solutions add_inhibitor Add this compound/Vehicle prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate/Cofactor Mix start_reaction Add Substrate/Cofactor prep_substrate->start_reaction add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate pre_incubate->start_reaction incubate Incubate (37°C, 30-60 min) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify DHT (LC-MS/MS or ELISA) stop_reaction->quantify calculate Calculate % Inhibition quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50

References

Technical Support Center: Pipetting and Handling Viscous ONO-3805 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and pipetting of viscous solutions of ONO-3805.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-steroidal inhibitor of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT)[1][2][3]. It has been investigated for its potential in conditions like benign prostatic hyperplasia[1][2]. For research purposes, it is often supplied as a powder and may be reconstituted in various solvents, which can result in a viscous solution.

Q2: Why is my this compound solution viscous?

The viscosity of your this compound solution will depend on the solvent used for reconstitution and the concentration of this compound. High concentrations of chemical compounds or the use of certain solvents like glycerol (B35011) or DMSO can lead to highly viscous solutions[4].

Q3: What are the main challenges when pipetting viscous this compound solutions?

Pipetting viscous liquids presents several challenges that can impact experimental accuracy and reproducibility[5][6]. These include:

  • Inaccurate volume aspiration: The high resistance to flow can prevent the correct amount of liquid from being drawn into the pipette tip.

  • Sample retention: The solution can stick to the inner walls of the pipette tip, leading to incomplete dispensing.

  • Air bubble formation: The slow flow of the liquid can easily introduce air bubbles, which affect volume accuracy[7].

  • Slow pipetting speed: The entire process of aspirating and dispensing is significantly slower than with aqueous solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inaccurate and inconsistent volumes Standard forward pipetting technique is not suitable for viscous liquids.Use the reverse pipetting technique. This involves aspirating more liquid than needed and then dispensing only the desired volume, which improves accuracy for viscous solutions[8][9][10].
Solution sticking to the pipette tip Adhesion of the viscous liquid to the polypropylene (B1209903) surface of standard pipette tips.Use low-retention pipette tips . These tips have a hydrophobic inner surface that reduces the adherence of liquids[4][9]. Alternatively, wide-bore tips can be used to facilitate easier liquid flow[4][10].
Air bubbles in the pipette tip Aspirating the liquid too quickly.Reduce the pipetting speed . A slower aspiration and dispensing rate allows the viscous liquid to move smoothly without creating air pockets[7][9].
Droplets clinging to the tip after dispensing Incomplete dispensing due to the cohesive nature of the solution.Employ the touch dispense method by touching the pipette tip to the side of the receiving vessel to help release the entire volume[8]. Also, pausing for a few seconds after dispensing can allow the liquid to fully drain from the tip[4][7].
Liquid dripping from the tip after aspiration This is more common with volatile viscous liquids.To counteract dripping, an air gap can be aspirated after drawing up the sample[8].

Experimental Protocols

Protocol 1: Reverse Pipetting Technique

This protocol is recommended for accurate pipetting of viscous this compound solutions[8][9][10].

Materials:

  • Adjustable volume pipette

  • Low-retention or wide-bore pipette tips

  • Viscous this compound solution

  • Receiving vessel

Procedure:

  • Set the pipette to the desired volume.

  • Attach a new low-retention or wide-bore pipette tip.

  • Press the plunger completely down to the second stop (the blowout position).

  • Immerse the pipette tip just below the surface of the this compound solution.

  • Slowly and smoothly release the plunger to aspirate the liquid. Keep the tip immersed for a few seconds after the plunger is fully released to ensure the complete volume is drawn in[4][7].

  • Withdraw the tip from the solution. A small excess of liquid will be present in the tip.

  • To dispense, place the tip against the inner wall of the receiving vessel.

  • Slowly press the plunger down to the first stop. This will dispense the set volume.

  • Hold the plunger at the first stop and remove the tip from the vessel. The remaining excess liquid in the tip should be discarded properly.

Summary of Pipetting Speed Adjustments
Liquid Type Aspiration Speed Dispensing Speed Notes
Aqueous Solutions (for comparison) Default/FastDefault/FastStandard pipetting techniques apply.
Glycerol-based solutions Slow (~100 µl/sec)SlowUse wide-bore tips and reverse pipetting. Allow extra time for aspiration and dispensing[4].
Surfactant-containing solutions (e.g., Tween® 20) Slower than waterReducedReverse pipetting is recommended to avoid foaming[4][8].
Volatile viscous liquids (e.g., with ethanol) Default (like water)ReducedAdd an air gap after aspiration to prevent dripping[8].

Visualizing the Mechanism of Action of this compound

The following diagram illustrates the biochemical pathway inhibited by this compound.

ONO_3805_Mechanism Testosterone Testosterone SRD5A 5α-Reductase (SRD5A) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) (More potent androgen) SRD5A->DHT Conversion ONO3805 This compound ONO3805->SRD5A Inhibition

References

Validation & Comparative

ONO-3805 vs. Finasteride: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of 5α-reductase inhibitors, both ONO-3805 and finasteride (B1672673) have been subjects of scientific inquiry for their potential in managing androgen-dependent conditions. This guide provides a detailed comparison of their performance in research models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes findings from independent research to offer a comprehensive overview.

Mechanism of Action: Targeting 5α-Reductase

Both this compound and finasteride function by inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are implicated in the pathophysiology of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

This compound is a non-steroidal 5α-reductase inhibitor.[1][2][3][4][5] Research has demonstrated its inhibitory effects in in vitro models, particularly in rat anterior pituitary cells.[5]

Finasteride , a synthetic steroid analog, is a competitive inhibitor of 5α-reductase, with selectivity for the type II and III isozymes.[6][7][8][9][10] Its action leads to a substantial decrease in DHT concentrations in target tissues.[6][7][8]

In Vitro Efficacy: A Look at Inhibition Constants

The potency of these inhibitors can be compared through their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

CompoundModel SystemParameterValueReference
This compound Rat Anterior Pituitary Gland HomogenatesKᵢ3.9 x 10⁻¹¹ M[2]
Finasteride Rat Prostate MicrosomesIC₅₀1.2 nM[11]
Finasteride LNCaP cellsIC₅₀0.73 µM[5]

In Vivo Studies: Effects on Animal Models

Finasteride in Canine Models of Benign Prostatic Hyperplasia
ParameterAnimal ModelTreatment DetailsResultsReference
Prostate Volume Reduction Dogs with BPH0.1-0.5 mg/kg/day, PO for 16 weeks43% mean decrease[7][9]
Serum DHT Reduction Dogs with BPH0.1-0.5 mg/kg/day, PO for 16 weeks58% mean decrease[7][9]
Serum DHT Reduction Sexually intact adult male dogs0.1, 0.25, and 0.5 mg/kg/day, PO for 7 days~55% mean decrease[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 5α-reductase inhibitors and a general workflow for evaluating their efficacy.

Testosterone Testosterone SRD5A 5α-Reductase (SRD5A2/3) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds to Gene Androgen-Responsive Gene Expression AR->Gene Activates Effect Prostate Growth, Hair Follicle Miniaturization Gene->Effect Inhibitor This compound or Finasteride Inhibitor->SRD5A Inhibits

Fig. 1: Mechanism of Action of 5α-Reductase Inhibitors.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation EnzymeAssay 5α-Reductase Inhibition Assay (e.g., Rat Prostate Microsomes) CellBased Cell-Based Assay (e.g., LNCaP cells) AnimalModel Animal Model Selection (e.g., Canine BPH Model) EnzymeAssay->AnimalModel Dosing Compound Administration (this compound or Finasteride) AnimalModel->Dosing Monitoring Monitoring of Parameters (Prostate size, DHT levels) Dosing->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis

Fig. 2: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited research.

5α-Reductase Inhibition Assay (In Vitro)

Objective: To determine the inhibitory potential of a compound on the 5α-reductase enzyme.

General Procedure (adapted from Nagamoto et al., 1994 and others): [2][11]

  • Enzyme Source Preparation: Homogenize tissue rich in 5α-reductase (e.g., rat prostate or anterior pituitary gland) in a suitable buffer. Centrifuge the homogenate to isolate the microsomal fraction containing the enzyme.

  • Incubation: Incubate the enzyme preparation with a radiolabeled substrate (e.g., ¹⁴C-testosterone) and a cofactor (NADPH) in the presence of varying concentrations of the inhibitor (this compound or finasteride) or a vehicle control.

  • Reaction Termination and Steroid Extraction: Stop the reaction after a defined period and extract the steroids using an organic solvent.

  • Analysis: Separate the substrate (testosterone) and the product (DHT) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled DHT produced to determine the enzyme activity and calculate the inhibition percentage, IC₅₀, or Kᵢ values.

Canine Benign Prostatic Hyperplasia Model (In Vivo)

Objective: To evaluate the efficacy of a compound in reducing prostate size and DHT levels in a clinically relevant animal model.

General Procedure (adapted from multiple studies): [1][7][9]

  • Animal Selection: Use adult male dogs with naturally occurring BPH, confirmed by clinical examination and ultrasonography.

  • Group Allocation: Randomly assign dogs to a treatment group (receiving the test compound, e.g., finasteride) or a placebo control group.

  • Compound Administration: Administer the compound or placebo orally at a specified dose and frequency for a predetermined duration (e.g., several weeks).

  • Monitoring:

    • Prostate Size: Measure prostate volume and/or diameter at baseline and at regular intervals throughout the study using ultrasonography.

    • Hormone Levels: Collect blood samples at specified time points to measure serum concentrations of DHT and testosterone using radioimmunoassay (RIA) or other validated methods.

    • Clinical Signs: Monitor for any changes in clinical signs associated with BPH and for any adverse effects.

  • Data Analysis: Statistically compare the changes in prostate size and hormone levels between the treatment and control groups to determine the efficacy of the compound.

Conclusion

The available data indicates that both this compound and finasteride are potent inhibitors of 5α-reductase. This compound has demonstrated high potency in an in vitro setting using rat pituitary cells. Finasteride has shown significant efficacy in reducing prostate volume and serum DHT levels in in vivo canine models of BPH, which is consistent with its established clinical use.

A direct comparison of the in vivo efficacy of this compound and finasteride is hampered by the lack of publicly available studies on this compound in relevant animal models. Future research involving head-to-head comparisons of these two compounds in the same experimental models would be invaluable for a more definitive assessment of their relative performance. Researchers are encouraged to consider the differences in experimental systems when interpreting the data presented in this guide.

References

Validating ONO-3805 Efficacy: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ONO-3805, a non-steroidal 5α-reductase inhibitor, with established positive controls, finasteride (B1672673) and dutasteride. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Mechanism of Action: Inhibition of 5α-Reductase

This compound is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] Specifically, this compound has been demonstrated to be a selective inhibitor of the type 1 isozyme of 5α-reductase (5α-R1).[2] The inhibition of 5α-reductase is a key therapeutic strategy for conditions associated with high levels of DHT.

The signaling pathway illustrates the conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to the androgen receptor, leading to the transcription of androgen-responsive genes. This compound and the positive controls, finasteride and dutasteride, act by inhibiting 5α-reductase, thereby blocking the production of DHT.

G cluster_inhibition Inhibition Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Binds to Gene_Transcription Gene_Transcription Androgen_Receptor->Gene_Transcription Activates ONO_3805 ONO_3805 ONO_3805->Testosterone Inhibits conversion Positive_Controls Finasteride, Dutasteride Positive_Controls->Testosterone Inhibits conversion

Caption: Simplified signaling pathway of 5α-reductase and points of inhibition.

Comparative Efficacy Data

The following table summarizes the quantitative data on the inhibitory potency of this compound and the positive controls, finasteride and dutasteride, against 5α-reductase.

CompoundTarget Isozyme(s)Inhibition Constant (Ki) / IC50Reference
This compound 5α-reductaseKi = 3.9 x 10-11 MNagamoto A, et al. (1994)[3]
Finasteride 5α-reductase Type 2 > Type 1IC50 (Type 1) = 360 nM, IC50 (Type 2) = 69 nMAggarwal S, et al. (2010)[1]
Dutasteride 5α-reductase Type 1 and Type 2IC50 (Type 1) = 7 nM, IC50 (Type 2) = 6 nMAggarwal S, et al. (2010)[1]

Experimental Protocols

A generalized experimental protocol for determining the in vitro inhibitory activity of compounds against 5α-reductase is provided below. This protocol is based on commonly used methodologies in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of a test compound (e.g., this compound) against 5α-reductase.

Materials:

  • Enzyme Source: Homogenates of rat anterior pituitary glands or other tissues expressing 5α-reductase.

  • Substrate: 14C-labeled testosterone.

  • Cofactor: NADPH.

  • Test Compounds: this compound and positive controls (Finasteride, Dutasteride) at various concentrations.

  • Buffer: Appropriate buffer for the enzymatic reaction (e.g., Tris-HCl or phosphate (B84403) buffer).

  • Scintillation Counter: For measuring radioactivity.

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For separating testosterone and its metabolites.

Procedure:

  • Enzyme Preparation: Prepare homogenates of the selected tissue containing 5α-reductase.

  • Incubation: In a reaction tube, combine the enzyme preparation, NADPH, and the test compound at a specific concentration.

  • Reaction Initiation: Add 14C-testosterone to initiate the enzymatic reaction.

  • Incubation Period: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).

  • Extraction: Extract the steroids from the reaction mixture.

  • Separation: Separate the substrate (testosterone) from the product (dihydrotestosterone) using TLC or HPLC.

  • Quantification: Quantify the amount of radioactive testosterone and dihydrotestosterone using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined from Lineweaver-Burk plots.[3]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Source (e.g., tissue homogenate) Incubation Incubate Enzyme, Cofactor (NADPH) & Test Compound Enzyme->Incubation Substrate Substrate (14C-Testosterone) Reaction Initiate with 14C-Testosterone Substrate->Reaction Inhibitors Test Compounds (this compound, Controls) Inhibitors->Incubation Incubation->Reaction Termination Terminate Reaction Reaction->Termination Extraction Extract Steroids Termination->Extraction Separation Separate Testosterone & DHT (TLC/HPLC) Extraction->Separation Quantification Quantify Radioactivity Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation Plotting Plot % Inhibition vs. log[Inhibitor] Calculation->Plotting Determination Determine IC50 / Ki Plotting->Determination

Caption: General experimental workflow for a 5α-reductase inhibition assay.

References

Investigating ONO-3805: A Comparative Guide to Off-Target Effects in 5-Alpha Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to its successful development. This guide provides a comparative overview of ONO-3805, a non-steroidal 5-alpha reductase inhibitor, and its alternatives, finasteride (B1672673) and dutasteride, with a focus on the investigation of off-target effects.

While this compound is established as an inhibitor of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), publicly available data on its specific off-target profile is limited. Therefore, this guide presents the known off-target and side effect profiles of the well-characterized alternatives, finasteride and dutasteride, as a predictive framework for the potential off-target liabilities of this compound. Furthermore, it provides detailed experimental protocols for assessing the off-target effects of a small molecule inhibitor.

Comparison of 5-Alpha Reductase Inhibitors

FeatureThis compoundFinasterideDutasteride
Primary Target 5-alpha reductase5-alpha reductase type 25-alpha reductase types 1 and 2
Chemical Class Non-steroidalSteroidal (4-azasteroid)Steroidal (4-azasteroid)
Reported Off-Target Effects Data not publicly availablePrimarily on-target effects related to DHT suppression. Potential for depression and other CNS effects are under investigation.Primarily on-target effects related to more potent and dual DHT suppression. Similar potential for side effects as finasteride.
Common Side Effects Expected to be similar to other 5-alpha reductase inhibitorsDecreased libido, erectile dysfunction, ejaculatory disorders, gynecomastia.Decreased libido, erectile dysfunction, ejaculatory disorders, gynecomastia (potentially at a slightly higher rate than finasteride).

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 5-alpha reductase inhibitors is the blockade of the conversion of testosterone to dihydrotestosterone. DHT is a key driver of prostate growth and is implicated in the pathophysiology of benign prostatic hyperplasia (BPH).

5_Alpha_Reductase_Pathway Figure 1. 5-Alpha Reductase Signaling Pathway Testosterone Testosterone Five_AR 5-Alpha Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Prostate_Growth Prostate Growth (BPH Pathogenesis) DHT->Prostate_Growth Five_AR->DHT ONO_3805 This compound ONO_3805->Five_AR Alternatives Finasteride / Dutasteride Alternatives->Five_AR

Caption: 5-Alpha Reductase Signaling Pathway.

Experimental Protocols for Off-Target Effect Investigation

Given the absence of specific off-target data for this compound, a comprehensive investigation would involve a tiered screening approach. The following are detailed methodologies for key experiments to profile the off-target effects of a small molecule inhibitor like this compound.

In Vitro Safety Pharmacology Profiling (Safety Screening Panel)

This initial screen assesses the activity of the test compound against a broad panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.

Experimental Workflow:

Off_Target_Screening_Workflow Figure 2. Off-Target Screening Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single High Concentration) Compound->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit Risk_Assessment Off-Target Risk Assessment Hit_Identification->Risk_Assessment No Hit Secondary_Assay Secondary Functional Assay (e.g., Cell-based) Dose_Response->Secondary_Assay Secondary_Assay->Risk_Assessment

Caption: Off-Target Screening Workflow.

Methodology:

  • Panel Selection: A commercially available safety screening panel, such as the SafetyScreen44™ or a similar panel, should be utilized.[1] These panels typically include a diverse range of targets including GPCRs, ion channels, kinases, and transporters.

  • Assay Format: The assays are typically radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.[2]

  • Primary Screen: The test compound (this compound) is initially screened at a single high concentration (e.g., 10 µM) in duplicate against all targets in the panel.

  • Hit Identification: A "hit" is typically defined as a compound that causes ≥50% inhibition or stimulation of binding or activity at the tested concentration.

  • Dose-Response Analysis: For any identified hits, a full dose-response curve is generated to determine the IC50 (for inhibitors) or EC50 (for activators) value. This is typically an 8- to 10-point curve with 3-fold serial dilutions.

  • Data Analysis: The IC50/EC50 values are calculated using non-linear regression analysis. These values are then compared to the on-target potency of the compound to determine the selectivity window.

Kinase Inhibitor Profiling

As many small molecule drugs can have off-target effects on kinases, a broad kinase panel screen is a critical component of off-target investigation.

Methodology:

  • Panel Selection: A comprehensive kinase panel (e.g., >400 kinases) should be used to assess the selectivity of the test compound.

  • Assay Format: A common format is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.[3] Alternatively, fluorescence- or luminescence-based assays can be used.

  • Procedure:

    • The test compound is serially diluted (e.g., 10-point, 3-fold dilutions).

    • The compound is incubated with each kinase in the panel in the presence of a specific substrate and ATP (often at or near the Km for each kinase).

    • The reaction is allowed to proceed for a defined time and then stopped.

    • The amount of phosphorylated substrate is quantified.

    • The percent inhibition at each concentration is calculated, and IC50 values are determined for any kinases that are significantly inhibited.

Cytochrome P450 (CYP) Inhibition Assay

Investigating the potential for a compound to inhibit major CYP450 enzymes is crucial for predicting drug-drug interactions.

Methodology:

  • Enzymes: The major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are used, typically in the form of human liver microsomes.

  • Assay Format: A fluorescent or LC-MS/MS-based method is used to detect the formation of a specific metabolite from a probe substrate for each CYP isoform.

  • Procedure:

    • The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation time, the reaction is terminated.

    • The amount of metabolite formed is quantified by fluorescence or LC-MS/MS.

    • The percent inhibition is calculated relative to a vehicle control, and an IC50 value is determined from a dose-response curve.[4][5]

Conclusion

While this compound holds promise as a non-steroidal 5-alpha reductase inhibitor, a thorough investigation of its off-target effects is a critical next step in its development. The lack of publicly available data necessitates a comprehensive screening approach as outlined in the experimental protocols above. By comparing its off-target profile to the known profiles of finasteride and dutasteride, researchers can gain a clearer understanding of the potential risks and benefits of this compound, ultimately guiding its path toward clinical application. The provided methodologies offer a robust framework for generating the necessary data to make informed decisions in the drug development process.

References

ONO-3805: A Comparative Analysis of its Selectivity for 5α-Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-3805 is a potent, non-steroidal inhibitor of 5α-reductase, an enzyme pivotal in androgen metabolism.[1][2] This guide provides a comparative overview of this compound's selectivity profile, presenting available data on its potent inhibition of its primary target and discussing its specificity in the context of related enzymes. The information is intended to assist researchers in evaluating this compound as a pharmacological tool for studies related to androgen signaling and disorders associated with 5α-reductase activity.

Selectivity Profile of this compound

This compound has been identified as a selective inhibitor of 5α-reductase type 1 (5α-R1) in vitro.[3] The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[4] There are two main isozymes of 5α-reductase, type 1 and type 2, which exhibit different tissue distributions and biochemical properties.[4][5]

For context, the inhibitory activity of a compound is often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 or Ki value indicates greater potency.

Table 1: Quantitative Data on this compound Inhibition of 5α-Reductase

Enzyme TargetOrganism/TissueInhibition Constant (Ki)Effective ConcentrationReference
5α-ReductaseRat Anterior Pituitary3.9 x 10⁻¹¹ M>90% inhibition of DHT formation at ≥10⁻⁷ M[6]

Note: Direct comparative IC50 values for this compound against other enzymes are not currently available in the cited literature. The selectivity is inferred from its high potency against its primary target.

Signaling Pathway Context

This compound exerts its effect within the androgen signaling pathway. By inhibiting 5α-reductase, it prevents the conversion of testosterone to DHT. DHT is a more potent activator of the androgen receptor (AR) than testosterone.[7] The binding of DHT to the AR initiates a cascade of events leading to the transcription of androgen-responsive genes that are involved in various physiological and pathological processes.[8]

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-Reductase (Target of this compound) Testosterone->SRD5A DHT Dihydrotestosterone (B1667394) (DHT) SRD5A->DHT AR Androgen Receptor (AR) DHT->AR binds AR_DHT AR-DHT Complex HSP Heat Shock Proteins HSP->AR dissociates Nucleus Nucleus AR_DHT->Nucleus translocates ARE Androgen Response Element (ARE) Nucleus->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription regulates ONO3805 This compound ONO3805->SRD5A inhibits

Caption: Androgen signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against 5α-reductase can be performed using various biochemical assays. Below is a generalized protocol based on methods described in the literature.[9][10][11]

Protocol: In Vitro 5α-Reductase Inhibition Assay

  • Enzyme Preparation:

    • Homogenize tissue known to express 5α-reductase (e.g., rat prostate or liver) in a suitable buffer.

    • Prepare a microsomal fraction by differential centrifugation. The microsomal fraction will contain the membrane-bound 5α-reductase.

    • Determine the protein concentration of the microsomal preparation.

  • Assay Reaction:

    • In a reaction tube, combine the microsomal preparation with a buffer solution containing a NADPH-regenerating system.

    • Add the test compound (this compound) at various concentrations. Include a vehicle control (without inhibitor).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate, radiolabeled or non-radiolabeled testosterone.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding a strong acid or an organic solvent.

    • Extract the steroids (testosterone and its metabolites) from the reaction mixture using an organic solvent.

    • Separate the substrate (testosterone) from the product (DHT) using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the amount of DHT produced. If radiolabeled testosterone was used, this can be done by scintillation counting of the corresponding spots/fractions. For non-radiolabeled substrate, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for quantification.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (e.g., Microsomal Fraction) Incubation Incubation of Enzyme, Compound, and Cofactors Enzyme_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Reaction Initiation with Substrate (Testosterone) Incubation->Reaction Termination Reaction Termination Reaction->Termination Extraction Steroid Extraction Termination->Extraction Separation Product Separation (TLC, HPLC, or LC-MS) Extraction->Separation Quantification Product Quantification Separation->Quantification IC50_Calc IC50 Determination Quantification->IC50_Calc

Caption: General workflow for an in vitro 5α-reductase inhibition assay.

References

ONO-3805: A Comparative Analysis of a Non-Steroidal 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for ONO-3805, a non-steroidal 5α-reductase inhibitor, and its key steroidal alternatives, Finasteride and Dutasteride. The information is intended to offer an objective overview of their performance based on published experimental findings.

Executive Summary

This compound is a potent in-vitro inhibitor of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Its primary mechanism of action makes it a potential therapeutic agent for androgen-dependent conditions such as benign prostatic hyperplasia (BPH). This guide presents a side-by-side comparison of this compound with the well-established 5α-reductase inhibitors, Finasteride and Dutasteride, focusing on their inhibitory potency and effects in preclinical models. While in-vitro data for this compound is available, a notable gap exists in the publicly available literature regarding its in-vivo efficacy in animal models of BPH, limiting a direct comparison with its alternatives in a disease-relevant context.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound, Finasteride, and Dutasteride from in-vitro enzyme inhibition assays.

Table 1: In-Vitro Inhibition of 5α-Reductase

CompoundTarget Isoform(s)Inhibition Constant (Ki)IC50 ValueSource Organism for Enzyme
This compound 5α-Reductase Type 1 (selective)3.9 x 10⁻¹¹ MNot ReportedRat (Anterior Pituitary)
Finasteride 5α-Reductase Type 27 nM (epithelium), 31 nM (stroma)11.3 nM (Type 2), 313 nM (Type 1)Human (Prostate)
Dutasteride 5α-Reductase Type 1 & 2Not Reported~6 nM (Type 1), ~7 nM (Type 2)Human

Note: The Ki value for this compound is from a study on rat anterior pituitary cells and may not be directly comparable to the values for Finasteride and Dutasteride obtained from human prostatic tissue.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the 5α-reductase signaling pathway and the points of intervention for this compound, Finasteride, and Dutasteride.

5a_Reductase_Pathway cluster_inhibitors Inhibitors Testosterone Testosterone SRD5A 5α-Reductase (SRD5A1 & SRD5A2) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds to Gene_Expression Androgen-Responsive Gene Expression AR->Gene_Expression Regulates ONO3805 This compound ONO3805->SRD5A Inhibits (Type 1) Finasteride Finasteride Finasteride->SRD5A Inhibits (Type 2) Dutasteride Dutasteride Dutasteride->SRD5A Inhibits (Type 1 & 2)

Caption: 5α-Reductase signaling pathway and inhibitor action.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In-Vitro 5α-Reductase Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of a compound against the 5α-reductase enzyme.

General Protocol:

  • Enzyme Source: Homogenates of tissues expressing 5α-reductase (e.g., rat anterior pituitary, human prostate) are prepared.

  • Substrate: Radiolabeled testosterone (e.g., ¹⁴C-Testosterone) is used as the substrate.

  • Incubation: The enzyme preparation is incubated with the radiolabeled testosterone in the presence of varying concentrations of the inhibitor (e.g., this compound, Finasteride, Dutasteride).

  • Product Separation: The reaction products, including radiolabeled dihydrotestosterone (DHT), are separated from the substrate using techniques like thin-layer chromatography (TLC).

  • Quantification: The amount of formed radiolabeled DHT is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be derived from Lineweaver-Burk plots.

In-Vivo Benign Prostatic Hyperplasia (BPH) Rat Model

Objective: To evaluate the in-vivo efficacy of a compound in a testosterone-induced BPH animal model.

General Protocol:

  • Animal Model: Male rats (e.g., Sprague-Dawley) are castrated to deplete endogenous androgens.

  • BPH Induction: BPH is induced by daily subcutaneous injections of testosterone propionate (B1217596) for a specified period (e.g., 4 weeks).

  • Treatment: Animals are treated orally or via injection with the test compound (e.g., Finasteride, Dutasteride) or a vehicle control.

  • Endpoint Measurement: At the end of the treatment period, the following parameters are typically measured:

    • Prostate Weight: The ventral prostate is excised and weighed.

    • Histology: Prostatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for histological changes indicative of BPH, such as epithelial proliferation and stromal hyperplasia.

    • DHT Levels: Serum and intraprostatic levels of testosterone and DHT are measured using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The effects of the treatment on prostate weight, histology, and hormone levels are compared between the treated and control groups.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a potential 5α-reductase inhibitor.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_data Data Analysis & Comparison Assay Enzyme Inhibition Assay Potency Determine IC50 / Ki Assay->Potency Comparison Compare with Alternatives Potency->Comparison BPH_Model Induce BPH in Animal Model Treatment Administer Test Compound BPH_Model->Treatment Efficacy Assess Efficacy (Prostate Weight, Histology, DHT Levels) Treatment->Efficacy Efficacy->Comparison Conclusion Draw Conclusions on Reproducibility & Efficacy Comparison->Conclusion

Caption: General workflow for evaluating 5α-reductase inhibitors.

Conclusion

This compound demonstrates high potency as a selective inhibitor of 5α-reductase type 1 in in-vitro assays. However, the current body of publicly available scientific literature lacks in-vivo studies in animal models of benign prostatic hyperplasia. This data gap makes it challenging to directly compare its efficacy with dual (Type 1 and 2) or selective Type 2 inhibitors like Dutasteride and Finasteride in a disease-relevant setting. Further preclinical studies on this compound in BPH models are necessary to fully elucidate its therapeutic potential and to allow for a comprehensive and direct comparison with existing treatment options. Researchers and drug development professionals are encouraged to consider this lack of in-vivo data when evaluating the potential of this compound.

ONO-3805 Dose-Response Analysis: A Comparative Guide for 5α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ONO-3805, a non-steroidal 5α-reductase inhibitor, with established alternatives, finasteride (B1672673) and dutasteride. While comprehensive dose-response curve data for this compound is not publicly available, this document summarizes its known potency and benchmarks it against the pharmacological and clinical profiles of approved therapies for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Mechanism of Action: Inhibition of 5α-Reductase

This compound, like finasteride and dutasteride, functions by inhibiting the 5α-reductase enzyme. This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathophysiology of BPH and androgen-mediated hair loss. By blocking this conversion, these inhibitors reduce DHT levels, thereby mitigating its effects on target tissues such as the prostate gland and hair follicles.

Testosterone Testosterone SRD5A2 5α-Reductase (SRD5A2) Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) SRD5A2->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor GeneExpression Gene Expression (e.g., in Prostate, Hair Follicle) AndrogenReceptor->GeneExpression Inhibitors This compound Finasteride Dutasteride Inhibitors->SRD5A2 cluster_0 In Vitro Analysis cluster_1 Cell-Based Assay cluster_2 In Vivo Animal Model (e.g., Rat BPH Model) A Enzyme Assay: - Isolate 5α-reductase (Type 1 & 2) - Incubate with Testosterone and varying concentrations of this compound - Measure DHT formation via HPLC or LC-MS B Determine IC50 and Ki values A->B D Measure intracellular and secreted DHT levels C Prostate cell line culture (e.g., LNCaP, PC-3) - Treat cells with Testosterone and varying concentrations of this compound C->D F Measure prostate weight, serum/prostate DHT levels, and histological changes E Induce BPH in rats (e.g., with testosterone) - Administer varying doses of this compound E->F

A Researcher's Guide to ONO-3805: Evaluating and Comparing Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, sourcing high-quality chemical compounds is a critical first step in ensuring the reliability and reproducibility of experimental results. ONO-3805, a non-steroidal inhibitor of 5α-reductase, is a valuable tool for studies involving androgen metabolism and related pathologies. This guide provides a framework for comparing this compound from various chemical suppliers, offering insights into its mechanism of action and standardized protocols for in-house quality assessment.

Understanding this compound and its Mechanism of Action

This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By blocking this conversion, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of DHT in various tissues. Its non-steroidal nature makes it a distinct compound for studying androgen-dependent processes.

The primary signaling pathway influenced by this compound is the androgen signaling cascade. By reducing the levels of DHT, this compound effectively dampens the activation of the androgen receptor by its most potent ligand.

ONO_3805_Signaling_Pathway Testosterone Testosterone SRD5A 5α-reductase (SRD5A1/2) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AR Androgen Receptor (AR) DHT->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Dimerizes and Binds Gene Target Gene Transcription ARE->Gene ONO3805 This compound ONO3805->SRD5A Inhibition Experimental_Workflow cluster_QC Quality Control Workflow for this compound Start Receive this compound from Supplier Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation (¹H NMR) Start->Identity Decision Proceed with Experiments? Purity->Decision Identity->Decision Activity Biological Activity Assay (5α-Reductase Inhibition) Activity->Decision Decision->Activity If Purity & Identity Confirmed End Qualified this compound for Research Use Decision->End If Activity is as Expected ContactSupplier Contact Supplier/ Re-evaluate Decision->ContactSupplier If QC Fails Proceed Yes Reorder No ContactSupplier->Start

Safety Operating Guide

Essential Guidance for the Proper Disposal of ONO-3805

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the research compound ONO-3805 is paramount. This document provides a procedural framework for its proper disposal, grounded in established laboratory safety protocols. Note that specific guidance for this compound is not publicly available; therefore, these procedures are based on best practices for similar research chemicals and information derived from the Safety Data Sheet (SDS) of Finasteride, a compound in the same inhibitor class. It is imperative to obtain and adhere to the official SDS for this compound provided by your supplier for definitive disposal instructions.

Immediate Safety and Handling Considerations

Prior to any handling or disposal of this compound, it is crucial to consult the compound-specific Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory. Standard laboratory PPE includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any laboratory chemical, is a regulated process designed to protect personnel and the environment. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

1. Unused or Surplus this compound (Solid Waste):

  • Collection: Collect unwanted this compound in its original container or a clearly labeled, compatible, and sealable waste container.[3][4]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name (this compound), any known hazards (e.g., "Toxic"), and the accumulation start date.[4]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials. The SAA should be under the control of laboratory personnel and inspected weekly for any signs of leakage.[3][4]

  • Disposal Request: Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[4]

2. Contaminated Labware and Debris (Solid Waste):

  • Segregation: Items such as pipette tips, centrifuge tubes, gloves, and absorbent paper that are contaminated with this compound should be segregated from non-hazardous waste.

  • Collection: Place these items in a designated, leak-proof hazardous waste container, clearly labeled as containing this compound contaminated debris.[2] For chemically contaminated sharps like needles or broken glass, use a designated puncture-proof sharps container.[2]

  • Disposal: This waste should be collected and disposed of through your institution's hazardous waste management program.

3. Solutions Containing this compound (Liquid Waste):

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof, and shatter-resistant container.[2] It is critical to segregate halogenated and non-halogenated solvent waste streams.

  • Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), the solvent(s) used, and the approximate concentration.

  • Storage: Keep the container sealed when not in use and store it in a designated SAA with secondary containment to prevent spills.

  • Disposal: Arrange for pickup by your institution's EHS department. Do not mix different liquid waste streams unless explicitly permitted by your institution's waste disposal guidelines.

4. Empty this compound Containers:

  • Decontamination: A container that has held this compound must be decontaminated before it can be disposed of as regular trash. For containers that held acutely toxic substances, this typically involves a triple rinse with a suitable solvent capable of removing the residue.[1]

  • Rinsate Collection: The rinsate from the decontamination process is considered hazardous waste and must be collected and disposed of as liquid chemical waste.[1]

  • Final Disposal: After triple rinsing and air drying, the original labels on the container should be defaced or removed before disposal in the appropriate recycling or trash receptacle, as per your institution's policy.[1]

Quantitative Data from a Reference Compound (Finasteride)

The following table summarizes key data from the Safety Data Sheet for Finasteride, a 5-alpha reductase inhibitor. This information is for illustrative purposes to highlight the type of data you should seek in the this compound specific SDS.

PropertyValue (for Finasteride)Significance for Disposal
GHS Hazard Classification Reproductive Toxicity 1A, STOT RE 1, Aquatic Chronic 1[5]Indicates potential for reproductive harm, organ damage with repeated exposure, and long-term adverse effects on aquatic life. Dictates that this waste must be managed as hazardous.
Precautionary Statements P201, P202, P260, P273, P280, P501[6]These codes correspond to obtaining special instructions, not handling until safety precautions are understood, not breathing dust, avoiding release to the environment, wearing protective gear, and disposing of contents/container to an approved waste disposal plant.
Solubility Not determined in water[5]Affects the choice of solvent for decontamination and cleaning spills.
Stability Stable under normal conditions. Can react with strong oxidizing agents.[7]Informs safe storage practices for waste, requiring segregation from incompatible materials like strong oxidizers.

Experimental Protocols Referenced in Disposal

The standard operating procedure for the disposal of a solid research chemical like this compound involves a sequence of regulated steps rather than experimental protocols. The key procedural steps are outlined in the disposal workflow below. The "triple rinse" procedure for decontaminating empty containers is a critical protocol within the overall disposal process.[1]

Triple Rinse Procedure for Empty Containers:

  • Select a solvent in which this compound is soluble.

  • Add an amount of the solvent equal to approximately 10% of the container's volume.

  • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Empty the rinsate into the appropriate hazardous liquid waste container.

  • Repeat this process two more times.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper management and disposal of this compound waste.

This compound Waste Disposal Workflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (e.g., Triple Rinse) empty_container->decontaminate storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash/Recycling decontaminate->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: A workflow for the proper disposal of this compound.

Decision Logic for Chemical Disposal start Chemical to be Disposed sds_check Consult Safety Data Sheet (SDS) start->sds_check is_hazardous Is it classified as Hazardous Waste? sds_check->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_protocol No ehs_contact Contact EHS for Waste Pickup hazardous_protocol->ehs_contact drain_trash_check Permitted for Drain or Trash Disposal? non_hazardous_protocol->drain_trash_check drain_trash_check->hazardous_protocol No/Unsure dispose_regular Dispose per Guidelines (e.g., drain with copious water) drain_trash_check->dispose_regular Yes

Caption: Decision-making process for laboratory chemical disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.